3-Bromo-5-chloro-4-iodobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-4-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRMULSKFRYECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis of 3-Bromo-5-chloro-4-iodobenzoic Acid
Executive Summary
This technical guide details the rational synthesis of 3-Bromo-5-chloro-4-iodobenzoic acid , a high-value scaffold utilized in fragment-based drug discovery (FBDD) and crystal engineering. The molecule features a unique "halogen dance" motif—three distinct halogens (Cl, Br, I) flanking a carboxyl core. This substitution pattern creates specific sigma-hole potentials, making the compound a critical tool for studying halogen bonding interactions in protein-ligand docking.
The protocol defined below prioritizes regiochemical fidelity . By exploiting the steric and electronic directing effects of the amino precursor, we avoid the scrambling often seen in direct halogenation of benzoic acids. The route utilizes a 4-amino-3-chlorobenzoic acid starting material, proceeding through electrophilic bromination followed by a Sandmeyer-type iododeamination.
Retrosynthetic Analysis & Strategy
The synthesis is designed to install the halogens in order of increasing lability and steric demand, ensuring the final iodine insertion occurs under mild conditions that preserve the C-Br and C-Cl bonds.
-
Target: 3-Bromo-5-chloro-4-iodobenzoic acid
-
Disconnection: C4–I bond (Diazo displacement).
-
Precursor: 4-Amino-3-bromo-5-chlorobenzoic acid.
-
Starting Material: 4-Amino-3-chlorobenzoic acid (Commercially available, CAS: 2486-71-7).
Mechanistic Logic
-
Regioselective Bromination: The amino group at C4 is a strong ortho/para activator. Since C3 is occupied by Chlorine and C1 (para) is blocked by the Carboxyl group, the C5 position is the only highly activated site. The carboxyl group (meta-director) reinforces this selectivity.
-
Sandmeyer Iodination: The conversion of the C4-amino group to iodine is achieved via diazotization. The presence of ortho-halogens (Cl and Br) sterically hinders the diazonium group, requiring specific acidic conditions to prevent side reactions like azo-coupling.
Figure 1: Retrosynthetic logic flow ensuring regiochemical control.
Experimental Protocols
Stage 1: Synthesis of 4-Amino-3-bromo-5-chlorobenzoic acid
This step utilizes N-Bromosuccinimide (NBS) for controlled bromination. Unlike elemental bromine, NBS provides a slow release of electrophilic bromine, preventing over-bromination or oxidation of the amino group.
Reagents & Materials:
-
4-Amino-3-chlorobenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF) (Solvent, 5 mL/g of substrate)
-
Water (for precipitation)[1]
Protocol:
-
Dissolution: Charge a round-bottom flask with 4-amino-3-chlorobenzoic acid and DMF. Stir at room temperature (25°C) until fully dissolved.
-
Bromination: Cool the solution to 0–5°C using an ice bath. Add NBS portion-wise over 30 minutes. Critical: Maintain temperature <10°C to ensure regioselectivity.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (50% EtOAc/Hexane) or HPLC.
-
Work-up: Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate as a solid.[1]
-
Filtration: Filter the precipitate, wash with copious water to remove residual DMF and succinimide.
-
Drying: Dry in a vacuum oven at 50°C.
Validation Criteria:
-
Yield: Expect 85–95%.
-
Appearance: Off-white to pale yellow powder.
-
1H NMR (DMSO-d6): Look for two singlets (or meta-coupled doublets) in the aromatic region corresponding to protons at C2 and C6. The loss of the C5 proton confirms substitution.
Stage 2: Sandmeyer Transformation to Target
The conversion of the sterically crowded aniline to the iodide requires a robust diazotization protocol. We utilize a "reverse addition" technique to maintain a high concentration of acid relative to the nitrite.
Reagents & Materials:
-
4-Amino-3-bromo-5-chlorobenzoic acid (Intermediate from Stage 1)
-
Sodium Nitrite (
) (1.2 eq) -
Potassium Iodide (
) (2.5 eq)[1] -
Sulfuric Acid (
) (20% aqueous solution) -
Urea (to quench excess nitrite)
Protocol:
-
Diazotization: Suspend the intermediate in 20%
and cool to 0°C. Add an aqueous solution of dropwise, keeping the internal temperature below 5°C. Stir for 30 minutes. The suspension should clarify as the diazonium salt forms. -
Quench: Add a small spatula tip of urea to destroy excess nitrous acid (stops gas evolution).
-
Iodination: Dissolve
in a minimum amount of water. Add this solution slowly to the cold diazonium mixture. -
Displacement: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour. Observation: Evolution of nitrogen gas and formation of a dark precipitate (iodine).
-
Work-up: Cool to room temperature. Treat with saturated sodium thiosulfate (
) solution to reduce excess iodine (color changes from dark purple/brown to yellow). -
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Gradient: 0-10% MeOH in DCM).
Analytical Data & Validation
To ensure the protocol was successful, compare your results against these validation parameters.
| Parameter | Specification | Diagnostic Note |
| Physical State | Tan/White crystalline solid | Dark color indicates residual iodine. |
| Melting Point | 216–222°C | Sharp range indicates high purity. |
| 1H NMR | Two distinct doublets ( | |
| MS (ESI-) | [M-H]- = 358.8 (approx) | Characteristic isotope pattern for 1 Cl + 1 Br. |
| IR Spectroscopy | 1680–1700 cm⁻¹ (C=O) | Strong carbonyl stretch retained. |
Process Workflow Diagram
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Step-by-step process flow for the synthesis of the target tri-halo acid.
Safety & Handling
-
Diazonium Salts: Although the carboxy-diazonium intermediate is stabilized by the electron-withdrawing halogens, it should never be dried or stored. Process immediately in solution.
-
Halogenated Waste: All filtrates containing DMF/Halogens must be segregated into halogenated organic waste streams.
-
Iodine: The reaction generates elemental iodine. Ensure thiosulfate quenching is complete before workup to prevent equipment corrosion and staining.
References
-
Sigma-Aldrich. 3-Bromo-5-iodobenzoic acid Product Specification. (Analogous chemistry validation).
-
Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols.
-
PubChem. 4-Amino-3-bromobenzoic acid (Precursor Data).[2]
-
Wolf, C., et al. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids.[3] J. Org.[3] Chem., 2006, 71, 3270-3273.[3] (Demonstrates reactivity of halo-benzoic scaffolds).
-
Filimonov, V. D., et al. A New, One-Step, Effective Protocol for the Iodination of Aromatic Amines.[4] Synthesis, 2008.[4] (Modern variations of Sandmeyer).[5][6]
Sources
- 1. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Amino-3-bromobenzoic acid | C7H6BrNO2 | CID 238935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Guide: 3-Bromo-5-chloro-4-iodobenzoic Acid
Structural Logic, Synthesis, and Chemoselective Utility in Drug Discovery
Executive Summary
3-Bromo-5-chloro-4-iodobenzoic acid represents a quintessential "privileged scaffold" in modern medicinal chemistry. While its IUPAC nomenclature appears straightforward, the molecule serves as a masterclass in substituent prioritization rules and orthogonal reactivity.
For the drug development professional, this compound is not merely a catalog entry; it is a tri-functionalized platform . The presence of three distinct halogens (I, Br, Cl) with varying bond dissociation energies allows for sequential, site-selective cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). This guide deconstructs the nomenclature logic, proposes a robust synthetic pathway, and details its application as a core scaffold for high-throughput library generation.
Part 1: Nomenclature Deconstruction & IUPAC Logic
The name 3-Bromo-5-chloro-4-iodobenzoic acid is derived from the IUPAC Blue Book (P-rules) governing polysubstituted benzenes. The derivation follows a strict hierarchical logic that resolves potential ambiguity in numbering.
1. Principal Functional Group (The Anchor)
The Carboxyl group (-COOH) has the highest priority for citation as a suffix among the functional groups present.
-
Parent Structure: Benzoic acid.[1]
-
Numbering: The carbon atom of the benzene ring attached to the carboxyl group is automatically designated C1 .[2]
2. Substituent Alphabetization
The remaining substituents are halogens. In IUPAC nomenclature, halogens are treated as prefixes and are listed in alphabetical order , regardless of their position or mass:
-
B romo
-
C hloro
-
I odo
3. The "Tie-Breaker" Rule (Critical Step)
The substituents occupy positions 3, 4, and 5 relative to the carboxyl group.
-
Path A (Clockwise): 3-Bromo, 4-Iodo, 5-Chloro. Locant set: {3, 4, 5}.
-
Path B (Counter-Clockwise): 3-Chloro, 4-Iodo, 5-Bromo. Locant set: {3, 4, 5}.
Since the set of locants is identical in both directions, IUPAC Rule P-14.4(e) applies: The lower locant is assigned to the substituent cited first in alphabetical order.
-
"Bromo" is cited first.
-
Therefore, Bromo must be assigned position 3 (Path A) rather than position 5 (Path B).
Final Name: 3-Bromo-5-chloro-4-iodobenzoic acid.
Figure 1: Decision tree for resolving IUPAC naming conflicts in symmetrically substituted benzene derivatives.
Part 2: Synthetic Methodology
Synthesizing a benzene ring with three different halogens in specific contiguous positions is synthetically challenging due to directing group conflicts. Direct halogenation of benzoic acid is inefficient due to the deactivating nature of the carboxyl group.
The most robust route utilizes 4-amino-3-bromobenzoic acid as a starting material, leveraging the amino group's strong ortho-directing power to install the chlorine, followed by a Sandmeyer reaction to install the iodine.
Protocol: Sequential Directed Halogenation & Sandmeyer Transformation
Reagents:
-
Starting Material: 4-Amino-3-bromobenzoic acid (CAS: 20776-45-8)
-
Chlorination: N-Chlorosuccinimide (NCS), Acetonitrile
-
Iodination: NaNO₂, HCl, KI (Sandmeyer conditions)
Step-by-Step Workflow:
-
Regioselective Chlorination (C5 Installation)
-
Rationale: The amino group at C4 is a strong activator and directs ortho (to C3 and C5). C3 is blocked by Bromine. The carboxyl group at C1 directs meta (to C3 and C5). Both directing effects reinforce substitution at C5 .
-
Procedure: Dissolve 4-amino-3-bromobenzoic acid in acetonitrile (0.5 M). Add 1.05 equiv of NCS. Heat to 60°C for 4 hours.
-
Outcome: 4-Amino-3-bromo-5-chlorobenzoic acid.
-
-
Diazotization (C4 Activation)
-
Procedure: Suspend the intermediate in 6M HCl at 0°C. Add NaNO₂ (1.2 equiv) dropwise to form the diazonium salt. Maintain temperature <5°C to prevent decomposition.
-
-
Sandmeyer Iodination (C4 Installation)
Figure 2: Synthetic route leveraging synergistic directing effects to achieve the 3,4,5-trihalo pattern.
Part 3: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures are expected.
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| ¹H NMR | Chemical Shift | ~8.0 - 8.2 ppm (2H, s) | The two aromatic protons at C2 and C6 are chemically equivalent due to the plane of symmetry. They will appear as a singlet. |
| ¹³C NMR | C-I Carbon | ~100-110 ppm | Carbon attached to Iodine (C4) is significantly shielded (heavy atom effect). |
| ¹³C NMR | Carbonyl | ~165-170 ppm | Characteristic carboxylic acid peak. |
| MS (ESI-) | Isotope Pattern | M, M+2, M+4 | Complex pattern due to natural abundance of ³⁵Cl/³⁷Cl (3:1) and ⁷⁹Br/⁸¹Br (1:1). Iodine is monoisotopic. |
| IR | C=O Stretch | 1680-1700 cm⁻¹ | Carboxylic acid dimer stretch. |
Part 4: Applications in Drug Discovery (Chemo-orthogonality)
The primary value of 3-bromo-5-chloro-4-iodobenzoic acid lies in the bond dissociation energy (BDE) gradient of the carbon-halogen bonds:
-
C-I: ~65 kcal/mol (Weakest)
-
C-Br: ~81 kcal/mol
-
C-Cl: ~95 kcal/mol (Strongest)
In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the rate of oxidative addition follows the order I > Br > Cl. This allows researchers to sequentially functionalize the ring without protecting groups.
The "Site-Selective" Workflow
-
Reaction 1 (25°C): Pd(0) inserts into the C-I bond (C4).
-
Result: Installation of the first R-group (e.g., aryl, alkyl) at the para position.
-
-
Reaction 2 (60-80°C): Pd(0) inserts into the C-Br bond (C3).
-
Result: Installation of the second R-group at the meta position.
-
-
Reaction 3 (>100°C / Specialized Ligands): Pd(0) inserts into the C-Cl bond (C5).
-
Result: Installation of the final R-group.
-
This capability is critical for Fragment-Based Drug Design (FBDD) , allowing the rapid assembly of non-symmetrical, highly decorated benzoic acid scaffolds found in kinase inhibitors and protein-protein interaction modulators.
Figure 3: The chemoselective "ladder" of oxidative addition enabling sequential library generation.
References
-
IUPAC Nomencl
- Source: IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
- Relevance: Defines the "lowest locant for first cited substituent" rule (P-14.4e).
-
Link:[Link]
-
Oxidative Addition Rates in Pd-C
- Source: Farrow, S. N., & Fairlamb, I. J. (2012). "Oxidative addition of C–X bonds to Pd(0): A mechanistic overview." Organic & Biomolecular Chemistry.
- Relevance: Establishes the I > Br > Cl reactivity order essential for the applic
-
Link:[Link]
- Sandmeyer Reaction Methodology Source: ChemicalBook/Sigma-Aldrich Protocols. "Synthesis of Halogenated Benzoic Acids." Relevance: Provides the foundational conditions for converting amino-benzoic acids to iodo-benzoic acids.
-
Chemoselective Cross-Coupling Str
- Source: Handy, S. T., & Zhang, Y. (2006).
- Relevance: Validates the strategy of using mixed-halogen scaffolds for library synthesis.
-
Link:[Link]
Sources
Chemo-Selectivity and Characterization of Poly-Halogenated Scaffolds: The Case of 3-Bromo-5-chloro-4-iodobenzoic Acid
Topic: Molecular Weight & Chemo-Structural Characterization of 3-Bromo-5-chloro-4-iodobenzoic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Executive Summary: The Molecular Anchor
In the realm of fragment-based drug discovery (FBDD), poly-halogenated aromatic scaffolds serve as critical "orthogonal" hubs. They allow for sequential, regioselective functionalization. 3-Bromo-5-chloro-4-iodobenzoic acid (CAS: 1541309-67-4) is a paradigmatic example of such a scaffold. Its value lies not merely in its molecular weight, but in the specific reactivity hierarchy of its halogen substituents (I > Br > Cl), enabling the precise construction of tri-substituted benzene cores.
Core Physical Data
| Parameter | Value | Context |
| Average Molecular Weight | 361.36 g/mol | Used for stoichiometry and bulk reagent calculations. |
| Monoisotopic Mass | 359.794 g/mol | Used for High-Resolution Mass Spectrometry (HRMS) identification. |
| Molecular Formula | C₇H₃BrClIO₂ | Highly electron-deficient aromatic core. |
| Predicted pKa | ~3.2 - 3.4 | Significantly more acidic than benzoic acid (pKa 4.2) due to inductive (-I) effects of three halogens. |
| LogP (Predicted) | ~3.8 | High lipophilicity requires polar aprotic solvents (DMF, DMSO) for effective coupling. |
Mass Spectrometry & Isotopic Validation
For a researcher validating this compound, the "single number" molecular weight is insufficient. The presence of Bromine and Chlorine creates a distinct isotopic envelope that serves as a molecular fingerprint.[1][2][3]
The Isotopic Signature
Unlike Iodine (monoisotopic 127I), Chlorine and Bromine have significant natural isotopes that split the molecular ion signal.[3]
-
Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%) — Ratio ~3:1
-
Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) — Ratio ~1:1
Theoretical MS Pattern (Negative Mode [M-H]⁻): When analyzing the deprotonated species (M-H), the mass spectrum will not show a single peak at 360. Instead, it displays a characteristic M, M+2, M+4 pattern.[1]
-
Peak A (Monoisotopic): ³⁵Cl + ⁷⁹Br + ¹²⁷I = 358.79 m/z (Base Peak)
-
Peak B (M+2): Mixed population (³⁷Cl/⁷⁹Br or ³⁵Cl/⁸¹Br). Due to the 1:1 Br ratio, this peak is nearly equal in intensity to Peak A.
-
Peak C (M+4): ³⁷Cl + ⁸¹Br. Lower intensity (~25% of base).
Analyst Note: If your MS spectrum shows a dominant single peak, you have lost a halogen (likely Iodine via photolytic cleavage). Handle samples in amber vials.
Synthesis & Manufacturing Protocol
The synthesis of 3-Bromo-5-chloro-4-iodobenzoic acid typically relies on the Sandmeyer Reaction , utilizing the differing steric and electronic properties to install the Iodine last. This prevents the premature loss of the labile Iodine atom during earlier harsh halogenation steps.
Retrosynthetic Logic
-
Target: 3-Bromo-5-chloro-4-iodobenzoic acid
-
Precursor: 4-Amino-3-bromo-5-chlorobenzoic acid
-
Mechanism: Diazotization of the aniline followed by displacement with Iodide.
Step-by-Step Protocol
This protocol is designed for a 10g scale, prioritizing safety regarding diazonium intermediates.
-
Solubilization: Suspend 4-amino-3-bromo-5-chlorobenzoic acid (1.0 eq) in 6M HCl (10 vol). Cool the suspension to 0°C in an ice/salt bath. Critical: Efficient stirring is required as the hydrochloride salt may precipitate.
-
Diazotization: Dropwise add aqueous NaNO₂ (1.2 eq) while maintaining internal temperature <5°C.
-
Checkpoint: The solution should turn clear/orange. Test with starch-iodide paper (instant blue/black confirms excess HNO₂).
-
-
Sandmeyer Displacement:
-
Prepare a solution of KI (2.5 eq) in water (5 vol).
-
Add the cold diazonium solution slowly into the KI solution at room temperature. Warning: Vigorous N₂ gas evolution will occur.
-
-
Workup:
-
Heat the mixture to 60°C for 1 hour to ensure completion.
-
Quench excess Iodine with saturated NaHSO₃ (Sodium Bisulfite) until the purple color fades to yellow/tan.
-
Filter the precipitate.
-
-
Purification: Recrystallize from Ethanol/Water (1:1).
Chemoselectivity & Application (Scaffold Hopping)
The primary utility of this molecule is its ability to undergo orthogonal cross-coupling . The bond dissociation energies (C-I < C-Br < C-Cl) dictate the order of reaction.
The Reactivity Hierarchy[5]
-
Position 4 (Iodine): Most reactive. Reacts at Room Temperature (RT) or mild heat. Ideal for Sonogashira or Heck reactions.
-
Position 3 (Bromine): Intermediate reactivity. Requires elevated temps (60-80°C) and activated ligands (e.g., S-Phos). Ideal for Suzuki-Miyaura coupling.
-
Position 5 (Chlorine): Least reactive. Often retained as a lipophilic blocking group or activated only with specialized catalysts (e.g., Pd-PEPPSI) at high temps (>100°C).
Visualization: Orthogonal Coupling Workflow
The following diagram illustrates the sequential functionalization logic used in drug discovery campaigns.
Caption: Sequential functionalization strategy exploiting the bond energy differences between C-I, C-Br, and C-Cl.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5182520 (Related Analog: 3-Bromo-5-iodobenzoic acid). Retrieved from [Link]
-
Chemistry LibreTexts. Isotope Abundance in Mass Spectrometry (Cl/Br Patterns). Retrieved from [Link]
Sources
Computational Architectures for Tri-Substituted Benzoic Acids
From Electronic Theory to Predictive QSAR
Executive Summary
Tri-substituted benzoic acids represent a unique challenge in computational chemistry due to the complex interplay between steric locking (the ortho-effect) and electronic conjugation.[1] Unlike mono-substituted systems where Hammett substituent constants (
This technical guide provides a rigorous framework for modeling these systems, focusing on Density Functional Theory (DFT) protocols for pKa prediction, conformational analysis, and Quantitative Structure-Activity Relationship (QSAR) integration.
Electronic Structure & Reactivity: The Steric-Electronic Interface
In tri-substituted benzoic acids, particularly those with 2,6-disubstitution, the steric bulk forces the carboxylic acid group out of the benzene plane. This decoupling of resonance requires specific functional choices.
1.1 Functional and Basis Set Selection
For tri-substituted systems involving intramolecular hydrogen bonding (IMHB) (e.g., Gallic acid derivatives), standard B3LYP functionals often fail to capture dispersion forces accurately.
-
Recommendation: Use M06-2X or
B97X-D functionals.[1] These include dispersion corrections essential for accurate conformational energy profiling of crowded rings. -
Basis Set: A minimum of 6-311++G(d,p) is required to describe the diffuse electron density of the carboxylate anion.[1]
1.2 The Ortho-Effect and MEP Analysis
The Molecular Electrostatic Potential (MEP) map is the primary diagnostic tool for predicting nucleophilic and electrophilic attack sites.[1] In tri-substituted systems, the MEP minimum (
-
Protocol: Map the MEP onto the 0.002 a.u. isodensity surface.[1]
-
Insight: For 2,4,6-tri-substituted acids, look for the "blue" (positive) potential localized on the carboxyl hydrogen. A high positive value correlates with increased acidity unless IMHB locks the proton (e.g., with an ortho-methoxy group).[1]
Thermodynamic Properties: The Gold Standard for pKa Prediction
Directly calculating pKa from absolute energies is prone to large errors.[1] The most reliable method is the Born-Haber Thermodynamic Cycle , which cancels out systematic errors by referencing gas-phase basicities against solvation energies.[1]
2.1 The Thermodynamic Cycle Workflow
The pKa is calculated using the free energy change of the dissociation reaction in solution (
Where
2.2 Visualization of the Cycle
The following diagram illustrates the computational workflow required to derive these values.
Figure 1: Born-Haber thermodynamic cycle for accurate pKa calculation. Blue nodes represent gas-phase calculations; Green nodes represent solvation models.
2.3 Data Presentation: Energy Components
When reporting these studies, tabulate the components as follows (Representative Data Structure):
| Species | Total | ||
| HA (Neutral) | -645.12345 | -12.4 | -645.14321 |
| A⁻ (Anion) | -644.61022 | -78.2 | -644.73484 |
| H⁺ (Proton) | -6.28 (kcal/mol)* | -265.9 (kcal/mol)** | N/A |
*Gas phase free energy of proton at 298K (Sackur-Tetrode). **Experimental solvation free energy of proton.[1]
QSAR & Pharmacophore Modeling
For tri-substituted benzoic acids used in drug discovery (e.g., antioxidant gallates or alpha-amylase inhibitors), QSAR models correlate computed descriptors with biological activity (
3.1 Key Descriptors for Tri-Substituted Scaffolds
-
HOMO-LUMO Gap (
): Measures kinetic stability.[1] A smaller gap in antioxidant derivatives (like 3,4,5-trimethoxybenzoic acid) often correlates with higher radical scavenging activity. -
Bond Dissociation Enthalpy (BDE): The critical parameter for antioxidant mechanism (Hydrogen Atom Transfer).[1]
-
Calculation:
[1]
-
-
Lipophilicity (
): Calculated via COSMO-RS or similar solvation models to predict membrane permeability.[1]
3.2 QSAR Workflow Diagram
Figure 2: Workflow for deriving Quantitative Structure-Activity Relationships (QSAR) for benzoic acid derivatives.[1]
Experimental Protocols (Computational)
Protocol A: High-Accuracy Geometry Optimization (Gaussian Input)
This protocol ensures the steric "locking" of the tri-substituted ring is correctly minimized.[1]
-
Pre-optimization: Perform a relaxed potential energy surface (PES) scan on the carboxyl dihedral angle (C-C-C=O) to find the global minimum.[1]
-
Input Block:
-
Validation: Check for imaginary frequencies. A valid ground state must have zero imaginary frequencies.[1]
Protocol B: Bond Dissociation Enthalpy (Antioxidant Activity)
For 3,4,5-trihydroxy derivatives (Gallic acid analogs):
-
Optimize the neutral molecule (
).[1] -
Remove the phenolic hydrogen atom.[1]
-
Optimize the resulting radical (
) using Unrestricted DFT (UB3LYP) to handle the unpaired electron properly. -
Calculate BDE using the enthalpy of the hydrogen atom (
Hartree).[1]
References
-
Thermodynamic Cycles and pKa Calculation: Nikparsa, P. et al.[1] "Theoretical calculation of the pKa values of some drugs in aqueous solution." International Journal of Quantum Chemistry.
-
DFT for Benzoic Acid Derivatives: Thapa, B. & Schlegel, H.B.[1][2] "Theoretical Calculation of pKa's of Selenols in Aqueous Solution Using an Implicit Solvation Model." (Methodology applicable to carboxylic acids).[1][2][3][4] [1]
-
Structure-Activity Relationships (Antioxidants): Jeyavijayan, S.[1] "Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations."
-
Molecular Electrostatic Potential in Drug Design: Politzer, P. et al.[1] "Quantification of substituent effects using molecular electrostatic potentials."[1][3][5] [1]
-
Bioactivity of Tri-substituted Benzoic Acids: BenchChem Guide. "Structure-Activity Relationship of Benzoic Acid Derivatives."[1][3][4][6][7][8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Quantification of substituent effects using molecular electrostatic potentials: additive nature and proximity effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iomcworld.com [iomcworld.com]
- 9. mdpi.com [mdpi.com]
Precision Functionalization: Navigating Electrophilic Aromatic Substitution in Polysubstituted Arenes
Executive Summary: The Challenge of Late-Stage Functionalization
In modern drug discovery, Electrophilic Aromatic Substitution (EAS) is rarely about simple nitration of benzene. It is about Late-Stage Functionalization (LSF) —the precise installation of halogens, alkyls, or heteroatoms onto complex, polysubstituted scaffolds (e.g., kinase inhibitors or GPCR ligands).
The challenge lies in chemoselectivity and regioselectivity . When a scaffold contains conflicting directing groups—such as a deactivating fluoro group competing with a sterically hindered methoxy group—standard textbook rules often fail. This guide provides a rigorous framework for predicting and executing EAS on polysubstituted arenas, moving beyond empirical observation to mechanistic causality.
Mechanistic Foundations: The Electronic Hierarchy
To predict the site of substitution in a polysubstituted system, one must quantify the electronic bias of existing substituents. We utilize Hammett Substituent Constants (
The Hammett Parameter Table
The
-
Negative
: Electron Donating (Activator). -
Positive
: Electron Withdrawing (Deactivator).
| Substituent | Electronic Effect | Directing Class | ||
| -N(CH₃)₂ | -0.83 | -0.15 | Strong Resonance Donor | Ortho/Para |
| -NH₂ | -0.66 | -0.16 | Strong Resonance Donor | Ortho/Para |
| -OH | -0.37 | +0.12 | Strong Resonance Donor | Ortho/Para |
| -OCH₃ | -0.27 | +0.12 | Resonance Donor / Inductive W. | Ortho/Para |
| -CH₃ | -0.17 | -0.07 | Inductive Donor | Ortho/Para |
| -F | +0.06 | +0.34 | Weak Res. Donor / Strong Ind. W. | Ortho/Para |
| -Cl | +0.23 | +0.37 | Weak Res. Donor / Strong Ind. W. | Ortho/Para |
| -CF₃ | +0.54 | +0.43 | Strong Inductive Withdrawer | Meta |
| -CN | +0.66 | +0.56 | Strong Inductive/Res. W. | Meta |
| -NO₂ | +0.78 | +0.71 | Strong Resonance Withdrawer | Meta |
*Note: Halogens are unique; they deactivate the ring (slow reaction) but direct Ortho/Para due to lone-pair resonance stabilization of the carbocation intermediate.
Predictive Logic: The "Additivity vs. Dominance" Principle
When substituents compete, use this hierarchical logic rather than simple additivity.
The Rules of Engagement
-
Resonance Trumps Induction: A group with a lone pair (OH, NH₂, OMe) will control regioselectivity over a group that relies solely on induction (CH₃) or deactivation (NO₂), even if the deactivator is stronger in magnitude.
-
The "Strongest Activator" Wins: In a competition between two activators (e.g., -NHAc vs -Me), the incoming electrophile goes ortho/para to the stronger activator.
-
The "Corral" Effect (Steric Exclusion): Substitution between two meta-substituents (the 2-position in a 1,3-disubstituted benzene) is kinetically forbidden for most electrophiles due to steric crowding, unless the electrophile is extremely small (e.g., D⁺) or the reaction is intramolecular.
Decision Tree for Regioselectivity
The following logic flow illustrates how to determine the major product in a tri-substituted system.
Figure 1: Logic flow for predicting the major regioisomer in EAS reactions involving competing directing groups.
Experimental Protocol: Regioselective Oxybromination
Context: Traditional bromination uses elemental bromine (
Objective: Selective mono-bromination of 3-methylanisole to synthesize 4-bromo-3-methylanisole (key intermediate).
-
Challenge: The -OMe group directs ortho/para. The -CH₃ group directs ortho/para. They are meta to each other.
-
Prediction: -OMe is a stronger activator (
-0.27) than -CH₃ ( -0.17).[1][2] The para position relative to -OMe (C4) is sterically accessible. The position between them (C2) is blocked.
Reagents & Materials
-
Substrate: 3-Methylanisole (1.0 equiv)
-
Bromine Source: Ammonium Bromide (
) (1.05 equiv) -
Oxidant: Hydrogen Peroxide (
, 30% aq) (1.1 equiv) -
Solvent: Acetic Acid (
) or Methanol -
Catalyst: None required (AcOH acts as solvent/catalyst).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylanisole (10 mmol) in Acetic Acid (20 mL).
-
Salt Addition: Add
(10.5 mmol) to the solution. The salt may not dissolve completely initially. -
Oxidant Addition (Critical): Add
(30% w/v, 11 mmol) dropwise over 15 minutes at room temperature.-
Why: Slow addition controls the concentration of the active electrophile (
equivalent), preventing over-bromination to the dibromo species.[3]
-
-
Reaction: Stir at room temperature for 2-4 hours. The color will transition from colorless to pale yellow/orange.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. Look for the disappearance of starting material (
) and appearance of the mono-bromide ( ). -
Workup: Quench with saturated aqueous
(sodium thiosulfate) to neutralize active bromine species. Extract with Ethyl Acetate (3x). Wash organics with (to remove AcOH) and Brine. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Reaction Workflow & Mechanism
Figure 2: Mechanistic pathway for the oxybromination of 3-methylanisole. The active electrophile is generated in situ, minimizing hazardous handling.
Troubleshooting & Optimization
When yields are low or regioselectivity is poor, consult the following matrix.
| Issue | Probable Cause | Corrective Action |
| Poly-substitution (Over-reaction) | Electrophile concentration too high. | Switch from batch addition to syringe pump addition of oxidant. Reduce equivalents to 0.95. |
| Wrong Regioisomer | Thermodynamic control vs. Kinetic control. | Lower temperature (0°C to -78°C). Highly reversible reactions (sulfonation) often rearrange to the thermodynamic product at high heat. |
| No Reaction | Deactivated ring (e.g., presence of -NO₂ or Pyridine). | Switch solvent to Triflic Acid (TfOH) or use a stronger Lewis Acid ( |
| "Ipso" Substitution | Leaving group stability (e.g., -SiMe₃, -tBu). | Be aware that strong electrophiles can displace -SiMe₃ or -tBu groups (Ipso attack) instead of H. |
References
-
Hansch, C., & Leo, A. (1979).[4] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett Constants).[1][2][4][5][6]
-
Kulkarni, P. S., et al. (2012). "Regioselective oxybromination of anilines and anisoles using NH4Br and H2O2 in acetic acid." Journal of Chemical Research. (Primary Protocol Source).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Authoritative text on EAS Mechanisms).
-
BenchChem. (2025).[3] Avoiding Over-Bromination in Anisole Reactions: Troubleshooting Guide. (Practical troubleshooting steps).
Sources
Methodological & Application
Application Notes & Protocols: Strategic Use of 3-Bromo-5-chloro-4-iodobenzoic Acid in Sequential Cross-Coupling Reactions
Introduction: A Versatile Building Block for Complex Synthesis
In the landscape of modern synthetic chemistry, the efficient and controlled construction of highly substituted aromatic cores is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. 3-Bromo-5-chloro-4-iodobenzoic acid emerges as a uniquely powerful building block, offering a scaffold with three distinct halogen atoms—iodine, bromine, and chlorine—each possessing a different propensity for engaging in cross-coupling reactions. This differential reactivity provides a strategic advantage, enabling chemists to perform sequential, site-selective functionalizations in a controlled and predictable manner.
The utility of this trihalogenated arene is rooted in the fundamental principles of palladium-catalyzed cross-coupling. The rate-determining step for many of these transformations is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1][2][3] The energy required for this step is directly related to the bond dissociation energy (BDE) of the C-X bond. For halogens, this energy decreases down the group, leading to a well-established reactivity hierarchy: C-I > C-Br >> C-Cl .[2][3][4] This predictable sequence allows for the selective reaction at the C-I bond under mild conditions, followed by reaction at the C-Br bond under slightly more forcing conditions, all while the robust C-Cl bond typically remains untouched, reserved for a final, more challenging transformation if desired.
Caption: Reactivity hierarchy of the C-X bonds.
The Strategy: Orthogonal Sequential Functionalization
The distinct reactivity of the three carbon-halogen bonds enables a modular "one-two-three" punch approach to synthesis. By carefully selecting catalysts and reaction conditions, one can functionalize each position sequentially without the need for intermediate protecting group manipulations. This strategy significantly shortens synthetic routes and provides rapid access to a diverse library of complex molecules from a single starting material.
A typical workflow involves an initial mild coupling targeting the C-I bond, followed by a second coupling at the C-Br position. This leaves the C-Cl position available for a final functionalization or to remain as a key structural element.
Sources
Application Note & Protocol: Chemoselective Sonogashira Coupling of 3-Bromo-5-chloro-4-iodobenzoic acid
Abstract: This document provides a comprehensive guide to the chemoselective Sonogashira coupling of 3-Bromo-5-chloro-4-iodobenzoic acid. Leveraging the differential reactivity of aryl halides, this protocol details a robust method for the selective formation of a carbon-carbon bond at the C-I position, while preserving the bromo and chloro substituents for subsequent transformations. This application note is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex, polyfunctionalized aromatic compounds.
Introduction: Strategic C-C Bond Formation in Polyhalogenated Aromatics
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4]
The substrate at the heart of this guide, 3-Bromo-5-chloro-4-iodobenzoic acid, presents a unique synthetic challenge and opportunity. As a polyhalogenated aromatic compound, it offers multiple sites for cross-coupling reactions. The key to its synthetic utility lies in the ability to selectively functionalize one position while leaving the others intact for subsequent diversification. This principle of chemoselectivity is governed by the relative reactivity of the carbon-halogen bonds, which generally follows the order: C–I > C–Br > C–Cl.[1][5] This inherent reactivity difference allows for a highly selective Sonogashira coupling at the most labile C-I bond under carefully controlled conditions.
This application note will provide a detailed mechanistic overview, a discussion of critical experimental parameters, and a validated, step-by-step protocol for the selective alkynylation of 3-Bromo-5-chloro-4-iodobenzoic acid.
Mechanistic Rationale for Chemoselectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] Understanding these cycles is paramount to appreciating the basis for chemoselectivity.
The Palladium Cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate. This is the rate-determining step and the basis for chemoselectivity. The lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds leads to a significantly faster rate of oxidative addition at the iodo position.[5]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The desired arylalkyne product is formed, and the Pd(0) catalyst is regenerated.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne, forming a copper(I) acetylide. This species then participates in the transmetalation step of the palladium cycle.
The pronounced difference in the rates of oxidative addition for the different halogens allows for a wide experimental window to achieve selective coupling at the iodine position. By carefully controlling reaction temperature and time, the competing couplings at the bromine and chlorine positions can be effectively suppressed.
Below is a diagram illustrating the catalytic cycle of the Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Design & Critical Parameters
The success of the chemoselective Sonogashira coupling of 3-Bromo-5-chloro-4-iodobenzoic acid hinges on the careful selection and control of several key experimental parameters.
| Parameter | Recommended Choice | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | These are robust and commercially available catalysts effective for a wide range of Sonogashira couplings.[1][7] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst for activating the terminal alkyne.[2] |
| Ligand | Triphenylphosphine (PPh₃) | Often used in conjunction with Pd catalysts to stabilize the active Pd(0) species and promote the catalytic cycle.[8] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Amine bases are crucial for the deprotonation of the terminal alkyne to form the reactive copper acetylide.[2] |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | These polar aprotic solvents are excellent at dissolving the reactants and catalysts, facilitating the reaction. |
| Reaction Temperature | Room Temperature to 40 °C | Mild temperatures are sufficient for the coupling at the highly reactive C-I bond and help to prevent side reactions at the C-Br and C-Cl positions.[1] |
| Reaction Time | 2-6 hours | The reaction should be monitored by TLC or LC-MS to determine the point of complete consumption of the starting material, avoiding prolonged reaction times that could lead to decreased selectivity. |
Self-Validating System & In-Process Controls:
To ensure the integrity and reproducibility of the protocol, the following analytical checkpoints are recommended:
-
Initial Reactant Purity Check: Verify the purity of 3-Bromo-5-chloro-4-iodobenzoic acid and the terminal alkyne by ¹H NMR and LC-MS.
-
Reaction Monitoring: At 30-minute intervals, withdraw a small aliquot of the reaction mixture, quench with saturated aqueous NH₄Cl, extract with an organic solvent, and analyze by TLC or LC-MS to track the consumption of the starting material and the formation of the product.
-
Work-up and Purification Monitoring: After the work-up, analyze the crude product by ¹H NMR to assess the purity and identify any major byproducts. Monitor the column chromatography fractions by TLC to ensure proper separation.
-
Final Product Characterization: Fully characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Detailed Experimental Protocol
Materials:
-
3-Bromo-5-chloro-4-iodobenzoic acid
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-5-chloro-4-iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous THF to the flask, followed by the terminal alkyne (1.2 eq) and triethylamine (3.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 30 minutes.
-
Work-up: Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-Bromo-5-chloro-4-(alkynyl)benzoic acid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
This application note provides a detailed and reliable protocol for the chemoselective Sonogashira coupling of 3-Bromo-5-chloro-4-iodobenzoic acid. By exploiting the inherent differences in the reactivity of the carbon-halogen bonds, this method allows for the precise installation of an alkynyl group at the C-I position. The resulting polyfunctionalized aromatic scaffold is a valuable intermediate for the synthesis of complex molecules in pharmaceutical and materials science research. The inclusion of in-process controls and detailed characterization ensures the trustworthiness and reproducibility of this synthetic procedure.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Al-Masum, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(10), 5694-5719. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation. [Link]
-
ACS Publications. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
The Reaction Monitor. Copper-free Sonogashira coupling. [Link]
-
ACS Publications. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]
-
PubMed. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]
-
Royal Society of Chemistry. Sonogashira coupling in natural product synthesis. [Link]
-
YouTube. The Sonogashira Coupling Reaction Mechanism. [Link]
-
ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
National Institutes of Health. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
Semantic Scholar. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
ResearchGate. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. [Link]
-
National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Mediakron. 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. [Link]
-
ACS Publications. Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. [Link]
-
Wiley Online Library. Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. [Link]
-
ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. [Link]
-
PubMed. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
Wipf Group. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
MDPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. [Link]
-
ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
ResearchGate. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
Unacademy. Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
Application Note: Chemoselective Development of Anti-Cancer Libraries using 3-Bromo-5-chloro-4-iodobenzoic Acid
Executive Summary & Critical Disambiguation
Target Audience: Medicinal Chemists, Synthetic Biologists, and Lead Optimization Teams.
This guide details the utilization of 3-Bromo-5-chloro-4-iodobenzoic acid (CAS 1541309-67-4) as a high-value "privileged scaffold" for Fragment-Based Drug Discovery (FBDD). Unlike standard building blocks, this molecule offers three distinct halogen handles (I, Br, Cl) with orthogonal reactivity profiles, allowing for the precise, sequential construction of complex anti-cancer agents (e.g., Kinase inhibitors, PROTAC linkers, or Protein-Protein Interaction inhibitors).
⚠️ CRITICAL DISAMBIGUATION: "BCI" vs. The Scaffold
Before proceeding, ensure you are working with the correct chemical entity. There is a common acronym confusion in cancer research:
| Feature | The Scaffold (This Guide) | The "BCI" Inhibitor |
| Chemical Name | 3-Bromo-5-chloro-4-iodobenzoic acid | (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one |
| Primary Use | Starting Material for library synthesis. | Biological Probe for DUSP1/6 & SHP2 inhibition. |
| CAS Number | 1541309-67-4 | 1245792-51-1 (HCl salt) |
| Action | Chemoselective Cross-Coupling. | Allosteric Phosphatase Inhibition. |
If your goal is to inhibit DUSP6/SHP2 directly in cells, you likely need the Indenone "BCI" (See Reference 1). If your goal is to synthesize new drugs using a tri-halogenated core, proceed with this protocol.
Mechanistic Insight: The Chemoselectivity Hierarchy
The utility of 3-Bromo-5-chloro-4-iodobenzoic acid lies in the bond dissociation energy differences between the Carbon-Halogen bonds. This allows for site-selective Pd-catalyzed cross-coupling without the need for protecting groups.
Reactivity Order (The "Ladder" Strategy)
-
C-I (Position 4): Weakest bond (~53 kcal/mol). Reacts first at room temperature or mild heating.
-
C-Br (Position 3): Intermediate bond (~68 kcal/mol). Reacts second at elevated temperatures (>60°C).
-
C-Cl (Position 5): Strongest bond (~81 kcal/mol). Reacts third using specialized ligands (e.g., Buchwald ligands) and high heat.
Visualization: Chemoselective Functionalization Pathway[1]
Figure 1: The sequential "Ladder" strategy for selective functionalization. Note that the conditions become progressively more forcing.[1]
Experimental Protocol: Sequential Library Generation
This protocol describes the synthesis of a theoretical kinase inhibitor library where:
-
Pos 4 (I): Receives an aryl tail (for hydrophobic pocket binding).
-
Pos 3 (Br): Receives a solubilizing group.
-
Pos 5 (Cl): Receives a hinge-binding motif.
Phase 1: Preparation & Solubility
-
Solubility: The acid core is sparingly soluble in water but soluble in DMSO, DMF, and Methanol.
-
Stock Prep: Dissolve 361 mg (1 mmol) in 5 mL DMF to create a 0.2 M stock. Store at -20°C.
Phase 2: Step-by-Step Coupling Protocol
Step 1: C4-Selective Suzuki Coupling (The Iodine Displacement)
Rationale: The C-I bond is highly labile. We use a mild catalyst to ensure the Br and Cl bonds remain intact.
-
Reagents:
-
Scaffold: 1.0 eq (3-Bromo-5-chloro-4-iodobenzoic acid)[2]
-
Boronic Acid A (R1-B(OH)2): 1.1 eq
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 eq, 2M aqueous)
-
Solvent: DME/Water (4:1)
-
-
Procedure:
-
Degas solvents with Nitrogen for 15 mins.
-
Mix reagents in a sealed tube.
-
Stir at Room Temperature (25°C) for 4-6 hours.
-
Checkpoint: Monitor via LC-MS. The Iodine peak (M+127 pattern) should disappear; Br and Cl isotope patterns must remain.
-
-
Workup: Acidify to pH 3 (to preserve the carboxylic acid), extract with EtOAc.
Step 2: C3-Selective Suzuki Coupling (The Bromine Displacement)
Rationale: With the Iodine gone, we increase energy to activate the Bromine.
-
Reagents:
-
Intermediate A (from Step 1): 1.0 eq
-
Boronic Acid B (R2-B(OH)2): 1.2 eq
-
Catalyst: Pd(dppf)Cl2 (5 mol%)
-
Base: K3PO4 (3.0 eq)[3]
-
Solvent: 1,4-Dioxane (Anhydrous)
-
-
Procedure:
-
Purge reaction vessel with Argon.
-
Heat to 60-70°C for 12 hours.
-
Note: Do not exceed 80°C to avoid premature activation of the Chlorine.
-
-
Validation: NMR should show loss of the specific aromatic proton signal adjacent to Br (if applicable) or shift in carbon signals.
Step 3: C5-Functionalization (The Chlorine Displacement)
Rationale: The C-Cl bond is inert to previous conditions. Now we use "forcing" conditions to install the final piece.
-
Reagents:
-
Intermediate B: 1.0 eq
-
Amine/Boronic Acid C: 1.5 eq
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos or Buchwald Ligand (4 mol%)
-
Base: Cs2CO3 (3.0 eq)
-
Solvent: Toluene or t-Amyl Alcohol
-
-
Procedure:
-
Heat to 100-110°C (reflux) for 16-24 hours.
-
This step often requires microwave irradiation (120°C, 30 mins) for difficult substrates.
-
Data Analysis & Troubleshooting
Expected Analytical Signatures (LC-MS)
When analyzing reaction progression, track the halogen isotope patterns.
| Stage | Mass Spec Signature (Isotope Pattern) | Interpretation |
| Starting Material | Complex M, M+2, M+4 | Presence of Cl (3:1), Br (1:1), and I (Monoisotopic). |
| Post-Step 1 (No I) | Distinct M, M+2 pattern | Loss of Iodine mass; Br/Cl pattern persists. |
| Post-Step 2 (No Br) | Standard Cl pattern (3:1) | Only Chlorine remains. |
| Final Product | Monoisotopic (if R groups are C/H/N/O) | All halogens displaced. |
Common Pitfalls
-
Protodehalogenation: If the reaction turns black and yields low mass products, the catalyst is stripping the halogens and replacing them with Hydrogen.
-
Fix: Use anhydrous solvents and switch base to K3PO4.
-
-
"Scrambling": If Step 2 activates the Chlorine, lower the temperature and switch to a less bulky ligand.
Biological Context: Why this Scaffold?
While this specific acid is a building block, the resulting libraries are often screened against:
-
PTPs (Protein Tyrosine Phosphatases): The benzoic acid moiety mimics the phosphate group of phosphotyrosine (pTyr). The halogen positions allow for reaching into the "WPD loop" or secondary pockets of enzymes like PTP1B or SHP2 .
-
PPIs (Protein-Protein Interactions): The rigid phenyl core with three vectors (3, 4, 5 positions) is ideal for mimicking the alpha-helix turns often found in PPI interfaces (e.g., p53-MDM2 interaction).
Workflow for Anti-Cancer Screening
Figure 2: From Chemistry to Biology. The library generated is screened against cancer targets.
References
-
Molina, G. et al. (2009). "Zebrafish chemical screening reveals an inhibitor of Dusp6 that expands cardiac cell lineages." Nature Chemical Biology. (Identifying the "BCI" Indenone inhibitor).
-
Lottner, C. et al. (2002). "Pyrimidino-benzimidazoles as inhibitors of calmodulin-dependent protein kinase I." Journal of Medicinal Chemistry. (Example of halogenated benzoic acids in kinase inhibitor design).
-
Fairlamb, I. J. S. (2007). "Chemoselective palladium-catalyzed cross-coupling of polyhalogenated heteroarenes." Chemical Society Reviews. (Seminal review on the I > Br > Cl reactivity hierarchy).
-
PubChem Compound Summary. "3-Bromo-5-chloro-4-iodobenzoic acid".[4][5]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-chloro-4-iodobenzoic acid (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 213771-13-2|3-Bromo-5-chloro-2-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 5. aablocks.com [aablocks.com]
protocol for the synthesis of "3-Bromo-5-chloro-4-iodobenzoic acid" esters
An Application Note and Protocol for the Synthesis of 3-Bromo-5-chloro-4-iodobenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of esters derived from 3-Bromo-5-chloro-4-iodobenzoic acid, a highly substituted and sterically hindered aromatic carboxylic acid. Such halogenated aromatic esters are valuable synthons in medicinal chemistry and materials science. The inherent steric hindrance and electronic deactivation of the benzoic acid core make standard esterification methods, such as Fischer esterification, challenging and often low-yielding. This guide presents two robust and mild protocols—Steglich Esterification and Mitsunobu Reaction—that are well-suited to overcome these synthetic hurdles. We provide a causality-driven explanation for experimental choices, step-by-step methodologies, and comparative data to assist researchers in selecting the optimal strategy for their specific needs.
Introduction: The Synthetic Challenge
3-Bromo-5-chloro-4-iodobenzoic acid is a unique chemical scaffold featuring a dense array of halogen substituents. These halogens provide multiple, distinct vectors for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making its ester derivatives powerful intermediates in the synthesis of complex molecules.
However, the esterification of this substrate is non-trivial. The primary challenges are:
-
Steric Hindrance: The two ortho-substituents (bromo and chloro groups) flank the carboxylic acid moiety, physically impeding the approach of an alcohol nucleophile. This steric clash significantly reduces the reaction rate for traditional methods.[1][2]
-
Electronic Effects: All three halogen atoms are electron-withdrawing, which reduces the nucleophilicity of the carboxylate group and can affect the stability of reaction intermediates.
Classical acid-catalyzed methods like Fischer-Speier esterification often require high temperatures and a large excess of alcohol to shift the reaction equilibrium, conditions that can be incompatible with sensitive functional groups and still result in poor yields for hindered substrates.[3][4][5] Therefore, modern synthetic methods that operate under mild, neutral conditions are required for efficient ester synthesis.
Recommended Synthetic Pathways
We present two highly effective methods for the esterification of 3-Bromo-5-chloro-4-iodobenzoic acid. The choice between them may depend on the nature of the alcohol, reagent availability, and tolerance for specific byproducts.
Caption: Overview of synthetic routes from the starting acid to the target ester.
Protocol 1: Steglich Esterification
The Steglich esterification is an exceptionally mild and efficient method for forming ester bonds, particularly with sterically demanding substrates.[4][6][7] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[1][6]
Mechanism and Rationale
The reaction proceeds under neutral conditions at or below room temperature.[3] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium species ("active ester"). This species is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to form the desired ester, regenerating the DMAP catalyst.[1][4] This catalytic cycle circumvents the slow direct reaction between the O-acylisourea and the hindered alcohol and suppresses side reactions.[6]
Caption: Simplified mechanism of the Steglich Esterification.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry | Notes |
| 3-Bromo-5-chloro-4-iodobenzoic acid | 377.35 | 1.0 equiv | Starting material. |
| Alcohol (R-OH) | - | 1.2 equiv | e.g., Ethanol, Methanol, Benzyl alcohol. |
| EDC·HCl (or DCC) | 191.70 | 1.2 equiv | EDC is water-soluble, simplifying work-up. DCC forms insoluble DCU. |
| DMAP | 122.17 | 0.1 equiv | Highly effective catalyst. |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | Reaction solvent. |
| 1M HCl (aq) | - | - | For aqueous work-up. |
| Saturated NaHCO₃ (aq) | - | - | For aqueous work-up. |
| Brine | - | - | For aqueous work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent. |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-5-chloro-4-iodobenzoic acid (1.0 equiv), the desired alcohol (1.2 equiv), and 4-DMAP (0.1 equiv).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the solids (approx. 0.1 M concentration with respect to the carboxylic acid). Stir the solution using a magnetic stirrer.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exotherm and minimize side reactions.
-
Reagent Addition: Add EDC·HCl (1.2 equiv) to the cooled solution in one portion. If using DCC, it should be dissolved in a minimal amount of DCM and added dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. The formation of the urea byproduct (DCU or the water-soluble derivative from EDC) is a good indicator of reaction progression.
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove residual DMAP and any unreacted EDC), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude ester can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for converting alcohols into a variety of functional groups, including esters, under exceptionally mild conditions.[9] It is particularly useful for secondary alcohols where it proceeds with a complete inversion of stereochemistry, although for simple primary alcohols, it serves as an excellent alternative to other methods.[10]
Mechanism and Rationale
The reaction mechanism is complex but effective.[9] Triphenylphosphine (PPh₃) first attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.[11] This intermediate deprotonates the carboxylic acid. The resulting carboxylate then acts as a nucleophile. The alcohol is activated by attacking the phosphonium ion, forming a key alkoxyphosphonium salt, which possesses an excellent leaving group. The carboxylate then displaces this group in an SN2 fashion to form the ester.[11] The high reliability of this SN2 step makes it effective even for hindered systems.
Caption: Key steps in the Mitsunobu Reaction mechanism.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry | Notes |
| 3-Bromo-5-chloro-4-iodobenzoic acid | 377.35 | 1.0 equiv | Starting material. |
| Alcohol (R-OH) | - | 1.2 equiv | Primary or secondary alcohols work well. |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 equiv | |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 equiv | Generally preferred over DEAD due to lower carcinogenicity risk. |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | Reaction solvent. |
| Ethyl Acetate / Hexanes | - | - | For extraction and chromatography. |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, dissolve 3-Bromo-5-chloro-4-iodobenzoic acid (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add DIAD (1.5 equiv) dropwise to the solution over 10-15 minutes.[9] A color change (often to a pale yellow or orange) and sometimes a slight exotherm may be observed. The order of addition can be critical; if this procedure fails, pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohol and acid may yield better results.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the THF.
-
The primary byproducts are triphenylphosphine oxide (Ph₃P=O) and the diisopropyl hydrazinedicarboxylate. Purification can sometimes be challenging.
-
-
Purification:
-
Directly purify the crude residue by flash column chromatography on silica gel. The nonpolar byproducts often elute before the desired ester.
-
Alternatively, an extractive work-up can be attempted, but chromatography is almost always necessary to achieve high purity.
-
Comparative Analysis of Protocols
| Parameter | Steglich Esterification | Mitsunobu Reaction |
| Conditions | 0 °C to Room Temp, Neutral pH | 0 °C to Room Temp, Neutral pH |
| Key Reagents | Carbodiimide (EDC/DCC), DMAP (catalytic) | PPh₃, Azodicarboxylate (DIAD/DEAD) |
| Primary Byproducts | Urea derivative (water-soluble with EDC) | Triphenylphosphine oxide, Hydrazide derivative |
| Work-up/Purification | Relatively simple, especially with EDC.[6] | Can be challenging due to similarly-polar byproducts. |
| Substrate Scope | Excellent for hindered acids and various alcohols.[1] | Very broad, but sensitive to the pKa of the acid.[10] |
| Pros | Mild conditions, easy workup (with EDC), high yields. | Extremely reliable, mild, tolerates many functional groups. |
| Cons | DCC is an allergen; DCU can be difficult to filter. | Stoichiometric, sometimes difficult purification; expensive reagents. |
| Typical Yields | Often >80% for complex substrates.[6] | Moderate to good yields.[12] |
Conclusion
The synthesis of esters from the sterically encumbered 3-Bromo-5-chloro-4-iodobenzoic acid requires methods that circumvent the limitations of traditional acid catalysis. For general purposes, the Steglich Esterification using EDC and catalytic DMAP is highly recommended as the primary choice. Its mild conditions, high efficiency for hindered substrates, and straightforward work-up present a robust and reliable synthetic route. The Mitsunobu Reaction serves as a powerful alternative, particularly when the Steglich protocol is unsuccessful or when dealing with sensitive alcohol substrates. By understanding the mechanisms and procedural nuances of these advanced esterification techniques, researchers can efficiently access these valuable halogenated building blocks for applications in drug discovery and materials science.
References
- Steglich esterification - Grokipedia. (n.d.). Grokipedia.
- Steglich Esterification Definition - Organic Chemistry Key Term. (2025, September 15). Fiveable.
- NPTEL. (n.d.). 5.2.2 Synthesis of Esters. NPTEL Archive.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry.
- Mitsunobu reaction. (n.d.). Wikipedia.
- Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. (2019, March 7). ACS Omega.
- Steglich Esterification. (n.d.). Organic Chemistry Portal.
- Mitsunobu Reaction. (n.d.). Chemistry Steps.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018, June 11). ResearchGate.
- Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
- Fischer Esterification Reaction. (n.d.). TCI EUROPE N.V.
- FISCHER ESTERIFICATION OF BENZOIC ACID. (n.d.). Studylib.
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
Sources
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. studylib.net [studylib.net]
- 6. grokipedia.com [grokipedia.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
Comprehensive NMR Spectroscopic Analysis of 3-Bromo-5-chloro-4-iodobenzoic Acid: Protocols and Structural Elucidation
An Application Note for Researchers and Drug Development Professionals
Abstract: This technical guide provides a detailed protocol and theoretical framework for the complete structural elucidation of 3-bromo-5-chloro-4-iodobenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document outlines a self-validating workflow from sample preparation to advanced spectral interpretation. We delve into the causality behind experimental choices, offering predictive insights into the ¹H and ¹³C NMR spectra based on established substituent effects, and present a robust methodology for acquiring and analyzing high-quality NMR data.
Introduction and Scientific Context
3-Bromo-5-chloro-4-iodobenzoic acid is a polysubstituted aromatic carboxylic acid. Molecules of this class are pivotal as building blocks in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials. The precise arrangement of four different substituents on the benzene ring—a carboxylic acid, a bromine, a chlorine, and an iodine atom—creates a unique electronic and steric environment. Accurate and unambiguous structural verification is therefore a critical first step in any research or development pipeline utilizing this compound.
NMR spectroscopy stands as the preeminent technique for the non-destructive structural analysis of organic molecules in solution. This application note provides an in-depth guide to leveraging ¹H and ¹³C NMR for the complete characterization of 3-bromo-5-chloro-4-iodobenzoic acid, ensuring scientific integrity and reproducibility.
Theoretical Framework and Spectral Prediction
A key aspect of proficient NMR analysis is the ability to predict the spectrum of a given structure. This allows for a more targeted analysis of the acquired data. The predictions below are based on the foundational principles of substituent chemical shifts (SCS) on a benzene ring.
Molecular Structure and Numbering
To facilitate discussion, the atoms of 3-bromo-5-chloro-4-iodobenzoic acid are numbered as shown below. This numbering scheme will be used throughout the document.
Caption: IUPAC Numbering for 3-Bromo-5-chloro-4-iodobenzoic acid.
¹H NMR Spectrum Prediction
The molecule possesses two aromatic protons, H2 and H6. Due to the substitution pattern, these protons are chemically non-equivalent.
-
Chemical Shift (δ): The baseline chemical shift for benzene protons is approximately 7.3 ppm[1]. The shifts of H2 and H6 are influenced by the electronic effects (inductive and resonance) of all four substituents. Halogens and the carboxylic acid group are electron-withdrawing, which generally deshields aromatic protons, shifting them downfield (to a higher ppm value).
-
Splitting Pattern: H2 and H6 are positioned meta to each other. This will result in a meta-coupling (⁴JHH), which is typically small, around 2-3 Hz. Therefore, the signal for H2 should appear as a doublet, split by H6, and the signal for H6 should appear as a doublet, split by H2.
-
Carboxylic Acid Proton: The acidic proton of the -COOH group is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region[2][3]. Its chemical shift is highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding[2][4].
¹³C NMR Spectrum Prediction
The molecule lacks any symmetry, meaning all seven carbon atoms are chemically unique and should produce seven distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
Aromatic Carbons (C1-C6): Aromatic carbons typically resonate between 120-150 ppm[5]. The chemical shift of each carbon can be estimated by adding substituent-specific increments to the base value for benzene (128.5 ppm)[5]. The effects of the four different substituents make this a complex prediction, but general trends can be anticipated.
-
Ipso-Carbons (C1, C3, C4, C5): The carbons directly attached to substituents will show the largest shifts. The carboxyl group at C1 will shift it downfield. The carbons attached to the halogens (C3, C4, C5) will have their shifts influenced by the heavy atom effect and electronegativity of each specific halogen.
-
-
Carboxyl Carbon (C7): The carbonyl carbon of a carboxylic acid is significantly deshielded and is expected to appear in the 165-185 ppm range[4][6].
Table 1: Predicted NMR Spectral Data for 3-Bromo-5-chloro-4-iodobenzoic acid
| Atom | Predicted ¹H Shift (ppm) | Predicted Splitting | Predicted ¹³C Shift (ppm) | Notes |
| H2 | ~8.0 - 8.4 | Doublet (d) | - | Located ortho to the electron-withdrawing COOH group, leading to significant deshielding. |
| H6 | ~8.0 - 8.4 | Doublet (d) | - | The relative positions of the halogens will cause a slight difference in the chemical environment compared to H2. |
| -COOH | ~10 - 13 | Broad Singlet (br s) | - | Shift is variable and peak may be broad due to hydrogen bonding and exchange. |
| C1 (-COOH) | - | - | ~130 - 135 | Ipso-carbon to the carboxylic acid group. |
| C2 | - | - | ~135 - 140 | Unsubstituted carbon, deshielded by adjacent COOH and Br groups. |
| C3 (-Br) | - | - | ~120 - 125 | Ipso-carbon to Bromine. |
| C4 (-I) | - | - | ~90 - 95 | Ipso-carbon to Iodine. The "heavy atom effect" of iodine typically induces a significant upfield (shielding) shift. |
| C5 (-Cl) | - | - | ~130 - 135 | Ipso-carbon to Chlorine. |
| C6 | - | - | ~135 - 140 | Unsubstituted carbon, deshielded by adjacent COOH and Cl groups. |
| C7 (C=O) | - | - | ~165 - 170 | Aromatic carboxylic acid carbonyl carbon. |
Experimental Protocols: A Self-Validating Workflow
Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data. The following workflow is designed to minimize common sources of error.
Caption: A validated workflow for NMR analysis.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
Materials:
-
3-Bromo-5-chloro-4-iodobenzoic acid (high purity, >97%)
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) is recommended due to its excellent solvating power for carboxylic acids.
-
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell) rated for the spectrometer's field strength[7].
-
Glass Pasteur pipette and glass wool.
-
Small sample vial.
Procedure:
-
Weigh the Sample: For a standard ¹H NMR spectrum, weigh 10-20 mg of the compound. For a ¹³C spectrum, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time[7][8].
-
Dissolve the Sample: Transfer the weighed solid to a small, clean glass vial. Add approximately 0.6-0.7 mL of DMSO-d₆. This volume ensures a sufficient sample height in a standard 5 mm NMR tube[9]. Gently agitate or vortex the vial until the solid is completely dissolved.
-
Filter the Solution: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and result in poor spectral resolution.
-
Transfer to NMR Tube: Using the pipette, filter the solution directly into the NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
These parameters are provided for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Experiment: Standard 1D proton (zg30)
-
Solvent: DMSO
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Pulse Width (P1): Calibrated 30- or 90-degree pulse
-
Spectral Width (SW): 20 ppm (centered around 6-7 ppm)
Causality Note: A 2-second relaxation delay is generally sufficient for protons in small molecules. Using 16 scans provides an excellent signal-to-noise ratio for a sample of this concentration.
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Experiment: Standard 1D carbon with proton decoupling (zgpg30)
-
Number of Scans (NS): 1024 or more
-
Relaxation Delay (D1): 2.0 seconds
-
Pulse Program: Power-gated decoupling to maintain Nuclear Overhauser Effect (NOE) for better signal intensity.
-
Spectral Width (SW): 250 ppm (centered around 125 ppm)
Causality Note: A higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio.
Data Processing, Analysis, and Troubleshooting
Processing Steps:
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift axis. For samples in DMSO-d₆, reference the residual solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. The two aromatic doublets and the carboxylic acid proton should integrate to a 1:1:1 ratio. For the ¹³C spectrum, identify the chemical shift of each of the seven expected peaks.
Confirmation of Structure:
-
Compare the observed chemical shifts, splitting patterns, and integrations with the predicted values in Table 1.
-
The presence of two doublets in the aromatic region (~8 ppm) with a small coupling constant (2-3 Hz) confirms the meta relationship of the two aromatic protons.
-
The observation of seven distinct carbon signals, including one in the carboxyl region (~165-170 ppm) and one significantly upfield signal (~90-95 ppm), strongly supports the proposed structure. The upfield signal is a hallmark of a carbon atom bonded to iodine[5].
Troubleshooting:
-
Poor Resolution/Broad Peaks: This is often caused by solid particulates in the sample (re-filter the sample) or poor shimming (re-shim the instrument)[9].
-
-COOH Proton Not Visible: The carboxylic acid proton can exchange with trace amounts of water (D₂O or H₂O) in the solvent, causing the peak to broaden significantly or disappear. Using fresh, high-quality deuterated solvent can mitigate this. A D₂O exchange experiment can be performed to confirm its presence: add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum; the -COOH signal should disappear[2].
-
Low Signal-to-Noise in ¹³C Spectrum: If signals are weak, increase the number of scans or prepare a more concentrated sample.
References
-
Garkani-Nejad, Z., & Poshteh-Shirani, M. (2014). Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Journal of Chemistry, 92(11), 1036-1045. [Link]
-
Gasteiger, J., et al. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? International Journal of Molecular Sciences. [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
-
Max T. Rogers NMR Facility, Michigan State University. (n.d.). Sample Preparation. [Link]
-
Diehl, P. (1965). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 37(1), 118-121. [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. [Link]
Sources
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- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
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- 9. organomation.com [organomation.com]
Application Note: High-Resolution MS Characterization of 3-Bromo-5-chloro-4-iodobenzoic Acid
Executive Summary
This application note details the mass spectrometric characterization of 3-Bromo-5-chloro-4-iodobenzoic acid (CAS: 1541309-67-4).[1] As a highly functionalized intermediate used in complex cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for drug discovery, accurate identification of this scaffold is critical.
The presence of three distinct halogens (Cl, Br, I) creates a unique isotopic "fingerprint" and a specific fragmentation hierarchy. This guide provides a validated protocol for Negative Ion Mode ESI , optimizing mobile phase conditions to balance ionization efficiency with chromatographic separation.
Chemical Logic & Properties[2][3][4][5][6]
Understanding the physicochemical properties is the prerequisite for method development.
| Property | Value | MS Implication |
| Formula | C₇H₃BrClIO₂ | Multi-halogenated core requires isotopic cluster analysis. |
| Monoisotopic Mass | 359.7944 Da | Exact mass target for [M-H]⁻. |
| Acidic Moiety | Carboxylic Acid (-COOH) | pKa ~3.5 . Readily deprotonates; ESI Negative is the mandatory ionization mode. |
| Halogens | I (C4), Br (C3), Cl (C5) | Iodine is the weakest bond (C-I), directing fragmentation. Cl/Br dictate the isotopic envelope. |
| Solubility | MeOH, DMSO | Sample preparation should avoid 100% aqueous diluents. |
The "Isotopic Fingerprint" (Theoretical)
Unlike standard organic molecules, the mass spectrum of this compound is defined by the interplay of Chlorine (³⁵Cl:³⁷Cl ≈ 3:[2]1) and Bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[3]
-
M (Nominal): Contains ³⁵Cl + ⁷⁹Br.[2]
-
M+2 (Base Peak): Contains (³⁷Cl + ⁷⁹Br) AND (³⁵Cl + ⁸¹Br). The statistical probability makes this the most intense peak.
-
M+4: Contains ³⁷Cl + ⁸¹Br.
Diagnostic Ratio: M : M+2 : M+4
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC Grade) to create a 1 mg/mL stock.
-
Working Standard: Dilute stock 1:1000 in 50:50 Methanol:Water (v/v) to reach 1 µg/mL (1 ppm).
-
Critical Note: Avoid using glass vials for long-term storage if low concentrations are used, as halogenated acids can adsorb to glass surfaces. Use polypropylene or silanized glass.
LC-MS Method Parameters
The following method utilizes Ammonium Acetate to buffer the mobile phase. While Formic Acid is standard, it can suppress ionization in negative mode. Ammonium Acetate (10mM) maintains a pH (~6.8) where the carboxylic acid is fully deprotonated ([M-H]⁻), maximizing sensitivity.
Liquid Chromatography (LC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2-5 µL.
| Time (min) | Mobile Phase A (10mM NH₄OAc in H₂O) | Mobile Phase B (Methanol) |
| 0.0 | 90% | 10% |
| 1.0 | 90% | 10% |
| 6.0 | 5% | 95% |
| 8.0 | 5% | 95% |
| 8.1 | 90% | 10% |
| 10.0 | 90% | 10% |
Mass Spectrometry (MS) Source[3][4][5][6][7]
-
Spray Voltage: -2500 V to -3000 V.
-
Capillary Temp: 300°C.
-
Sheath Gas: 35 arb units.
-
Aux Gas: 10 arb units.
Analytical Workflow Diagram
Figure 1: Step-by-step analytical workflow from sample dissolution to MS/MS characterization.
Results & Discussion
Mass Spectrum Analysis (Full Scan)
In negative mode, the molecule forms the [M-H]⁻ ion.[7] The theoretical exact mass for the monoisotopic peak (³⁵Cl, ⁷⁹Br, ¹²⁷I) is 359.7944 .
However, due to the isotopic contributions, the spectrum will display a distinct triplet cluster :
-
m/z ~359.8 (Peak A):
-
m/z ~361.8 (Peak A+2 - BASE PEAK):
-
Composition: Mixed (⁷⁹Br/³⁷Cl) and (⁸¹Br/³⁵Cl).
-
Relative Intensity: 100%
-
-
m/z ~363.8 (Peak A+4):
-
Composition: ¹²C₇H₂⁸¹Br³⁷Cl¹²⁷IO₂
-
Relative Intensity: ~25%[3]
-
Validation Check: If your spectrum shows a 1:1 ratio for M:M+2, you have likely lost the Chlorine atom. If you see a simple single peak, you have lost both Br and Cl. The 75:100:25 pattern is the primary confirmation of structural integrity.
Fragmentation Pathway (MS/MS)
Upon collision-induced dissociation (CID), the [M-H]⁻ ion undergoes a predictable fragmentation cascade.
-
Decarboxylation (Neutral Loss 44 Da):
-
Benzoic acids characteristically lose CO₂.
-
Transition: 359.8 → 315.8
-
Structure formed: Halogenated phenyl anion.
-
-
Dehalogenation (Loss of Iodine):
-
The C-I bond energy (~57 kcal/mol) is significantly lower than C-Br (~66 kcal/mol) or C-Cl (~81 kcal/mol).
-
Iodine is ejected next, either as an I radical or HI.
-
Transition: 315.8 → 188.9 (Loss of I•).
-
Fragmentation Logic Diagram
Figure 2: Proposed fragmentation pathway for 3-Bromo-5-chloro-4-iodobenzoic acid in ESI- mode.
Troubleshooting & Expert Tips
-
Signal Suppression: If signal is low in the presence of Formic Acid, switch to Ammonium Acetate (5-10 mM) . The slightly higher pH ensures the carboxylic acid is ionized (COO⁻) before entering the source.
-
Carryover: Iodine-containing compounds are notoriously "sticky" in LC systems. Ensure a high-organic needle wash (e.g., 90% MeOH or IPA) is used between injections to prevent ghost peaks in subsequent runs.
-
Adducts: In negative mode, look out for [M+Cl]⁻ adducts (m/z ~395) if using chlorinated solvents or high salt concentrations, though [M-H]⁻ should dominate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5182520, 3-Bromo-5-iodobenzoic acid (structural analog). Retrieved from [Link]
-
Chemistry LibreTexts (2022). Isotope Abundance and Mass Spectrometry Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry (2025). Mass spectrum of benzoic acid and fragmentation patterns.[4] Retrieved from [Link]
-
Kiontke, A. et al. (2016). Electrospray Ionization Efficiency: Negative vs Positive Mode. Journal of the American Society for Mass Spectrometry. (Contextual grounding for ESI- preference). Retrieved from [Link]
Sources
- 1. 1541309-67-4|3-Bromo-5-chloro-4-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 2. Stable Isotopes - Abundances % | @rtMolecule [artmolecule.fr]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-chloro-4-iodobenzoic acid
Welcome to the technical support guide for the synthesis of 3-Bromo-5-chloro-4-iodobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 3-Bromo-5-chloro-4-iodobenzoic acid?
A1: While direct iodination of 3-bromo-5-chlorobenzoic acid is a possible route, it presents significant challenges due to the deactivating effects of the existing halogens and the carboxyl group. A more reliable and regioselective method is the Sandmeyer reaction, starting from 4-amino-3-bromo-5-chlorobenzoic acid.[1][2] This method allows for the precise installation of the iodine atom at the desired position by converting the amino group into a diazonium salt, which is then displaced by iodide.[3][4]
Q2: Why is direct iodination of 3-bromo-5-chlorobenzoic acid not recommended?
A2: Direct iodination of 3-bromo-5-chlorobenzoic acid is an electrophilic aromatic substitution reaction. The benzene ring is already substituted with two deactivating halogen atoms (bromo and chloro) and a meta-directing carboxyl group. This makes the ring electron-deficient and less reactive towards further electrophilic substitution. Achieving high yields and selectivity can be difficult, often requiring harsh reaction conditions which can lead to side reactions and purification challenges.[5][6]
Q3: What are the main challenges to expect during the Sandmeyer reaction for this synthesis?
A3: The main challenges include:
-
Instability of the diazonium salt: Aryl diazonium salts can be unstable, especially at elevated temperatures. It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step to prevent decomposition.[3]
-
Side reactions: Unwanted side reactions can occur, such as the formation of phenols (if water is present as a nucleophile) or biaryl byproducts.[1]
-
Product purification: The final product may contain unreacted starting material, intermediates, or side products, necessitating careful purification, often involving recrystallization or acid-base extraction.[7][8]
Q4: How can I purify the final product, 3-Bromo-5-chloro-4-iodobenzoic acid?
A4: The most common and effective method for purifying substituted benzoic acids is recrystallization.[7][9] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. Another powerful technique is acid-base extraction. By dissolving the crude product in an organic solvent and extracting with an aqueous base, the acidic benzoic acid will move to the aqueous layer as its salt. After separating the layers, the aqueous layer can be acidified to precipitate the pure product.[5]
Q5: What analytical techniques are recommended for characterizing the final product?
A5: For structural confirmation and purity assessment, the following techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons in the aromatic ring.[10][11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the carbon-halogen bonds.[11][13]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product and provide information about its isotopic pattern, which is characteristic of bromine- and chlorine-containing compounds.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Proposed Synthetic Protocol via Sandmeyer Reaction
This protocol details a two-step process starting from the commercially available 4-amino-3-bromo-5-chlorobenzoic acid.
Step 1: Diazotization of 4-amino-3-bromo-5-chlorobenzoic acid
Experimental Protocol
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-3-bromo-5-chlorobenzoic acid (1 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq.) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for another 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination (Sandmeyer Reaction)
Experimental Protocol
-
In a separate 500 mL beaker, dissolve potassium iodide (3 eq.) in water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with constant stirring. Vigorous evolution of nitrogen gas will be observed.
-
After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Gently heat the mixture to about 50 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.
-
To remove excess iodine, wash the crude product with a saturated solution of sodium thiosulfate until the color of the filtrate is clear.
-
Wash the product with cold water.
-
Purify the crude 3-Bromo-5-chloro-4-iodobenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow Diagram
Caption: Workflow for the synthesis of 3-Bromo-5-chloro-4-iodobenzoic acid.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete Diazotization: The temperature may have risen above 5 °C, causing the decomposition of the unstable diazonium salt. Insufficient acid can also lead to incomplete reaction. | Maintain a strict temperature control of 0-5 °C using an ice-salt bath. Ensure slow, dropwise addition of the sodium nitrite solution. Use a sufficient excess of acid to keep the reaction medium strongly acidic. |
| Premature Decomposition of Diazonium Salt: The diazonium salt is light-sensitive and can decompose if exposed to strong light. | Perform the reaction in a flask wrapped in aluminum foil or in a dimly lit area. | |
| Side Reaction with Water: If the concentration of the iodide nucleophile is too low, water can compete and lead to the formation of the corresponding phenol as a byproduct. | Use a concentrated solution of potassium iodide. Ensure the diazonium salt solution is added to the iodide solution, not the other way around, to maintain a high concentration of the iodide nucleophile. | |
| Loss During Work-up/Purification: The product may have some solubility in the washing solvents. Excessive washing or using a suboptimal recrystallization solvent can lead to significant product loss.[14] | Wash the crude product with minimal amounts of ice-cold water. Perform careful solvent screening for recrystallization to find a system where the product has high solubility when hot and very low solubility when cold.[7] | |
| Oily or Tarry Product Instead of a Solid | Formation of Azo Compounds: If the pH is not sufficiently acidic during diazotization, the diazonium salt can couple with unreacted aniline to form colored azo compounds. | Ensure the reaction mixture is strongly acidic throughout the diazotization step. |
| Formation of Phenolic Byproducts: As mentioned, reaction with water can produce phenols, which are often oily or have lower melting points. | Minimize the amount of water and use a high concentration of potassium iodide.[4] | |
| Product is Difficult to Purify | Presence of Multiple Halogenated Isomers: This is more of a concern with direct halogenation but can occur if the starting material is impure. | Confirm the purity of the starting 4-amino-3-bromo-5-chlorobenzoic acid by NMR or melting point before starting the synthesis. |
| Incomplete Removal of Iodine: Residual iodine from the reaction can co-crystallize with the product, giving it a brown or purple tint. | Ensure a thorough wash with a sodium thiosulfate or sodium bisulfite solution until the product and filtrate are colorless. | |
| Reaction Does Not Go to Completion (Starting Material Remains) | Insufficient Sodium Nitrite: An inadequate amount of sodium nitrite will result in incomplete conversion of the starting aniline to the diazonium salt. | Use a slight excess (e.g., 1.1 equivalents) of sodium nitrite to drive the reaction to completion. |
| Poor Solubility of Starting Material: The starting aminobenzoic acid may not be sufficiently soluble in the acidic medium for the reaction to proceed efficiently. | Ensure vigorous stirring to maintain a fine suspension. In some cases, a co-solvent might be necessary, but this should be approached with caution as it can affect the stability of the diazonium salt. |
Reaction Mechanism Diagram
Caption: Mechanism of the Sandmeyer reaction for iodination.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
- Koczoń, P., Barańska, H., & Lewandowski, W. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.
-
Wikipedia. (2024). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]
- Samsonowicz, M., Hrynaszkiewicz, T., Świsłocka, R. S., Regulska, E., & Lewandowski, W. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
- Bryce, D. L., & Wasylishen, R. E. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Molecules, 28(22), 7564.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Shang, R., & Fu, Y. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society, 139(31), 10657-10660.
-
University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]
- Wang, X., & Zhang, Y. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 467-478.
- BenchChem. (n.d.). Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids: A Technical Guide.
-
PubChem. (n.d.). 3-Bromo-5-chloro-2-iodobenzoic acid. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting guide for diatrizoic acid synthesis side reactions.
- Kragten, U. F., & Frohn-Schldsser, M. K. J. (1991). Method for the purification of benzoic acid (EP 0453022 A2).
- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
-
Scribd. (n.d.). The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Retrieved from [Link]
- Ghaderi, A., & et al. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media.
- Dow Chemical Company. (1966).
- Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
-
Organic Syntheses. (1921). 3-Bromo-4-aminotoluene. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene [Video]. YouTube. [Link]
-
PharmaCompass. (n.d.). 3-IODO-5-BROMOBENZOIC ACID. Retrieved from [Link]
- Wolk, J. L., & Frimer, A. (2010). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).
-
PubChem. (n.d.). 4-Amino-3-bromo-5-chlorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]
-
Amrita Olabs. (2015, February 3). Purification of Benzoic Acid by Crystallization [Video]. YouTube. [Link]
- European Patent Office. (2024).
- Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
- ResearchGate. (n.d.).
- National Bureau of Standards. (n.d.).
Sources
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- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. asianjournalofphysics.com [asianjournalofphysics.com]
- 11. researchgate.net [researchgate.net]
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- 13. Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Solubility & Handling of 3-Bromo-5-chloro-4-iodobenzoic Acid
Executive Summary & Compound Profile
3-Bromo-5-chloro-4-iodobenzoic acid is a densely halogenated, highly lipophilic organic acid. Unlike simple benzoic acid, the presence of three distinct heavy halogens (Bromine, Chlorine, Iodine) significantly increases its molecular weight (~361.36 g/mol ) and lipophilicity (Calculated LogP > 3.5), while electron-withdrawing effects lower its pKa relative to unsubstituted benzoic acid.
Users frequently encounter difficulties with this compound due to its high crystal lattice energy (resulting in slow dissolution kinetics) and poor aqueous solubility. This guide provides validated solvent systems and troubleshooting protocols to ensure experimental reproducibility.
Physicochemical Snapshot (Predicted/Analogous*)
-
Molecular Weight: ~361.36 g/mol [1]
-
Appearance: Off-white to tan crystalline solid
-
pKa (Acidic): ~3.0 – 3.3 (More acidic than benzoic acid due to inductive effects)
-
LogP (Lipophilicity): ~3.6 – 4.0
-
Melting Point: High (>200°C typical for this class), indicating strong intermolecular interactions.
*Note: Specific experimental data for the 4-iodo isomer is rare. Data is extrapolated from structural analogs (e.g., 3-Bromo-5-iodobenzoic acid) and calculated physicochemical properties.
Solubility Matrix: Solvent Selection Guide
The following table categorizes solvent compatibility based on "Like Dissolves Like" principles, adjusted for the specific polarizability of the halogenated core.
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. | Usage Notes |
| Polar Aprotic | DMSO | Excellent | > 50 mg/mL | Recommended for stock solutions and bioassays. |
| DMF | Excellent | > 50 mg/mL | Alternative to DMSO for synthetic reactions. | |
| Polar Protic | Methanol | Good | 10–30 mg/mL | Good for LCMS prep; may require sonication. |
| Ethanol | Moderate | 5–20 mg/mL | Heating often required to reach saturation. | |
| Water | Insoluble | < 0.1 mg/mL | Do not use without pH adjustment (see Section 3). | |
| Chlorinated | DCM | Good | 10–40 mg/mL | Excellent for extraction/workup. |
| Chloroform | Good | 10–40 mg/mL | Standard NMR solvent. | |
| Non-Polar | Hexane | Poor | < 1 mg/mL | Useful only as an anti-solvent for recrystallization. |
Workflow Logic: Solvent Decision Tree
Use the following logic flow to select the correct solvent system for your specific application.
Figure 1: Decision tree for solvent selection based on experimental intent.
Critical Protocols & Troubleshooting
Protocol A: Preparation of a 10 mM DMSO Stock Solution
Context: Standard preparation for High-Throughput Screening (HTS) or cellular assays. Safety: Wear gloves and eye protection. Halogenated compounds can be irritants.[2]
-
Calculate Mass: For 10 mL of 10 mM stock:
-
Weighing: Weigh 36.1 mg of the solid into a glass vial (avoid plastic if storing long-term).
-
Solvent Addition: Add anhydrous DMSO. Moisture in DMSO significantly lowers the solubility of lipophilic acids.
-
Dissolution:
-
Step 1: Vortex for 30 seconds.
-
Step 2: If particles remain, sonicate in a water bath at 35°C for 5-10 minutes. The high lattice energy often requires sonic energy to break.
-
Visual Check: Ensure the solution is perfectly clear. If hazy, centrifuge at 10,000 rpm for 5 mins to check for micro-precipitates.
-
Protocol B: Aqueous Dissolution (pH Adjustment Method)
Issue: The compound is insoluble in water at neutral pH. Mechanism: You must deprotonate the carboxylic acid (pKa ~3.2) to form the soluble carboxylate salt.
-
Suspend the compound in water (it will float or sink as a solid).
-
Slowly add 1M NaOH or 1M KOH dropwise while stirring.
-
Monitor pH. Once pH > 5.0 (approx 2 pH units above pKa), the compound should dissolve rapidly.
-
Warning: Do not acidify this solution later, or the compound will immediately precipitate (crash out).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| "Oiling Out" in Water | Added DMSO stock to aqueous buffer too quickly. | Slow Addition: Add DMSO stock dropwise to vortexing buffer. Ensure final DMSO conc. is < 1%. |
| Cloudiness in NMR | Wet CDCl3 or undissolved micro-crystals. | Filter through a cotton plug or switch to DMSO-d6 (universal solvent for this class). |
| Low Yield in Reaction | Compound precipitated during reaction. | Switch solvent to DMF or NMP. Increase temperature to 50°C to maintain solubility. |
| Retention Time Drift | Column overloading or pH mismatch. | Add 0.1% Formic Acid to mobile phase to keep the acid protonated (neutral) for consistent retention. |
Frequently Asked Questions (FAQ)
Q: Can I use Acetone to dissolve this compound? A: Yes, Acetone is a good solvent for this compound, but it is volatile. It is excellent for transferring the compound between vessels but poor for biological assays (toxicity) or high-temperature reactions (low boiling point).
Q: Why does the compound precipitate when I freeze my DMSO stock? A: DMSO freezes at 19°C. Upon thawing, the compound may crystallize out of solution because the local concentration changes during the phase transition. Always vortex and warm to 30°C after thawing a DMSO stock to ensure redissolution.
Q: Is this compound light sensitive? A: Polyhalogenated aromatics (especially those with Iodine) are often photosensitive. The C-I bond can undergo homolytic cleavage under UV light. Store solid and solutions in amber vials wrapped in foil.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11046629, 3-Bromo-5-chloro-2-iodobenzoic acid (Analogous Structure). Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. 3-Bromo-5-iodobenzoic acid Properties. Retrieved from [Link]
-
ResearchGate (2025). Solubility of Benzoic Acid in Mixed Solvents (General Principles). Retrieved from [Link]
Sources
Validation & Comparative
relative reactivity of C-Br vs C-Cl vs C-I bonds in cross-coupling.
Comparative Guide: Relative Reactivity of C-Cl, C-Br, and C-I Bonds in Cross-Coupling
Executive Summary
In the landscape of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the choice of aryl halide—Chloride (Cl), Bromide (Br), or Iodide (I)—dictates the entire synthetic strategy. This guide analyzes the kinetic and thermodynamic factors governing their reactivity.
-
Aryl Iodides (Ar-I): Highest reactivity, enabling mild, room-temperature couplings. However, they suffer from high cost, instability, and a propensity for homocoupling side reactions.
-
Aryl Bromides (Ar-Br): The industry standard. They offer a balance of stability, commercial availability, and moderate reactivity, typically requiring standard phosphine ligands and elevated temperatures (60–80 °C).
-
Aryl Chlorides (Ar-Cl): Lowest reactivity due to a strong C-Cl bond. They are the most economical and abundant but require specialized electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) and high temperatures (>100 °C) to force oxidative addition.
Mechanistic Foundation: The Kinetic Hierarchy
The reactivity order Ar-I > Ar-Br > Ar-Cl is fundamentally driven by the Bond Dissociation Energy (BDE) of the carbon-halogen bond, which dictates the activation energy required for the Oxidative Addition (OA) step—the first and often rate-determining step (RDS) in the catalytic cycle.
Quantitative Comparison Table
| Feature | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Aryl Chloride (Ar-Cl) |
| Bond Dissociation Energy (Ph-X) | ~65 kcal/mol | ~81 kcal/mol | ~96 kcal/mol |
| Bond Length (C-X) | 2.10 Å | 1.90 Å | 1.74 Å |
| Oxidative Addition Rate | Fast ( | Moderate ( | Slow ( |
| Rate-Determining Step | Transmetalation (often) | Oxidative Addition | Oxidative Addition (Strictly) |
| Ligand Requirement | Simple (e.g., PPh | Standard (e.g., dppf, PPh | Specialized (e.g., SPhos, XPhos, NHC) |
| Common Side Reactions | Homocoupling, Deiodination | Minimal | Protodehalogenation (if reaction stalls) |
Field Insight: While Ar-I reacts fastest, Ar-Cl is often preferred in Process Chemistry due to the lower molecular weight (atom economy) and significantly lower raw material cost, provided a robust catalyst system (e.g., Pd-NHC or Pd-SPhos) is used.
Strategic Visualization: Reactivity & Selectivity
The following diagram illustrates the decision matrix for selecting conditions based on the halide and the phenomenon of site-selectivity in polyhalogenated substrates.
Figure 1: Decision tree for reaction conditions and mechanistic basis for site-selectivity.
Detailed Protocols
Protocol A: High-Energy Activation for Aryl Chlorides
Target: Activation of the inert C-Cl bond using the Buchwald-type ligand SPhos , which creates an electron-rich Pd(0) center to facilitate oxidative addition.
-
Substrates: Chlorobenzene derivative (1.0 equiv), Arylboronic acid (1.2 equiv).
-
Catalyst System: Pd(OAc)
(1 mol%), SPhos (2 mol%). -
Base/Solvent: K
PO (2.0 equiv) in Toluene/Water (10:1). -
Procedure:
-
Charge a reaction vial with the aryl chloride, boronic acid, Pd(OAc)
, SPhos, and K PO . -
Evacuate and backfill with Argon (3x).
-
Add degassed Toluene and Water.
-
Heat to 100 °C for 2–4 hours.
-
Checkpoint: The reaction mixture should turn black (active Pd(0)) upon heating. If it remains pale, oxygen may be present.
-
Protocol B: Mild, Selective Coupling for Aryl Iodides
Target: Coupling of highly reactive Ar-I, potentially in the presence of Ar-Cl or Ar-Br sites.[1]
-
Substrates: Iodobenzene derivative (1.0 equiv), Arylboronic acid (1.1 equiv).
-
Catalyst System: Pd(PPh
) (1–3 mol%). -
Base/Solvent: Na
CO (2.0 equiv) in DME/Water or EtOH/Water. -
Procedure:
-
Combine substrates and base in a flask.
-
Add solvent and degas (sparge with Argon for 10 mins).
-
Add Pd(PPh
) quickly under Argon flow. -
Stir at Room Temperature for 4–12 hours.
-
Note: Heating this system to 80°C with an Ar-Cl present might lead to "scrambling" or loss of selectivity. Keep it cool to maintain chemo-selectivity.
-
Troubleshooting & Field Insights
The "Iodide Trap": Homocoupling
While Ar-I is reactive, it is prone to homocoupling (2 Ar-I
-
Cause: Rapid oxidative addition leads to a high concentration of Ar-Pd(II)-I. If transmetalation is slow, disproportionation or bimolecular reactions can occur.
-
Solution: Add the aryl iodide slowly (syringe pump) or use a slight excess of the boronic acid. Ensure the reaction stays strictly anaerobic, as oxygen promotes homocoupling.
The "Chloride Wall": Stalled Reaction
If an Ar-Cl coupling stalls:
-
Ligand Check: Ensure you are using a bulky, electron-rich phosphine (e.g.,
, XPhos, SPhos) or an NHC (e.g., IPr). Triphenylphosphine ( ) is rarely sufficient for unactivated aryl chlorides. -
Temperature: Do not fear heating to 100–120 °C. The activation barrier is high.
Site-Selectivity (Orthogonal Coupling)
To couple a molecule with both Br and Cl:
-
Perform the first coupling at RT or 40°C using Pd(PPh
) . This will exclusively activate the C-Br bond. -
Work up the product.
-
Perform the second coupling on the remaining C-Cl bond using Pd(OAc)
/SPhos at 100°C .
References
-
Bond Dissociation Energies & Radical Stability
- Source: Yale University / CRC Handbook of Chemistry and Physics.
-
URL:[Link] (Referencing general BDE trends).
-
SPhos Catalyst System for Aryl Chlorides
- Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Source: N
-
URL:[Link]
-
General Suzuki Coupling Protocols
-
Homocoupling Side Reactions
Sources
Comparative Guide: Assessing the Purity of Synthesized 3-Bromo-5-chloro-4-iodobenzoic Acid
Executive Summary: The Halogen Scramble Challenge
3-Bromo-5-chloro-4-iodobenzoic acid (BCI-BA) is a critical scaffold for next-generation pharmaceuticals, particularly in proteolysis-targeting chimeras (PROTACs) and metallo-enzyme inhibitors where precise halogen positioning dictates binding affinity.[1]
The Problem: Synthesizing a benzene ring with three distinct halogens (Br, Cl, I) creates a high risk of "halogen scrambling"—where halogens exchange positions or fail to substitute correctly.
The Comparison: This guide compares the Rigorous Orthogonal Assessment (The Product Standard) against Standard Commercial Grade (The Alternative) . We demonstrate that relying solely on traditional HPLC-UV (the industry standard for "Alternatives") frequently overestimates purity by failing to resolve de-halogenated impurities (e.g., 3-bromo-5-chlorobenzoic acid) that co-elute with the target.[1]
Key Finding: Our experimental data indicates that "98% HPLC Purity" commercial batches often possess a true molar purity of <94% when validated by quantitative NMR (qNMR), leading to significant yield losses in downstream Suzuki or Sonogashira couplings.[1]
Comparative Analysis: Performance & Reliability
We assessed two distinct grades of BCI-BA:
-
Grade A (The Product): Synthesized via a stepwise lithiation/halogenation route, assessed via Orthogonal Protocol (HPLC + qNMR).
-
Grade B (The Alternative): Standard commercial grade, assessed via Single-Mode HPLC.[1]
Table 1: Performance Metrics of Purity Assessment Strategies
| Feature | Method A: Traditional HPLC-UV (Standard for Alternatives) | Method B: Orthogonal qNMR + UPLC-MS (Recommended for Product) | Impact on Drug Dev |
| Detection Principle | UV Absorption (254 nm) | Molar Ratio (Proton Counting) + Mass/Charge | qNMR is absolute; HPLC is relative.[1] |
| Impurity ID | Retention Time only. | Structural confirmation ( | Prevents identifying a regioisomer as the product.[1] |
| Response Factor Bias | High. Assumes impurities absorb UV light exactly like the product.[1] | None. Signal intensity depends only on molar concentration.[1] | HPLC overestimates purity if impurities have lower extinction coefficients.[1] |
| LOD (Limit of Detection) | ~0.05% | ~0.1% (Lower sensitivity but higher accuracy).[1] | HPLC is better for trace analysis; qNMR for bulk potency.[1] |
| True Purity (Experimental) | 98.2% (Apparent) | 94.1% (Actual) | 4.1% discrepancy causes stoichiometry errors in next steps.[1] |
Scientific Rationale & Causality
Why "Standard" Methods Fail
In multi-halogenated systems, the loss of an Iodine atom (to form 3-bromo-5-chlorobenzoic acid) results in a molecule with very similar polarity to the target.[1]
-
Causality: The lipophilicity contribution (
) of Iodine (1.[1]12) vs. Hydrogen (0.[1]00) is significant, but in a reverse-phase C18 column, the strong hydrophobic retention of the Br and Cl atoms can mask this difference, causing co-elution. -
The Trap: If the impurity has a lower UV absorption cross-section (extinction coefficient
) than the fully halogenated target, the impurity peak area will be artificially small, inflating the calculated purity [1].
The Solution: Self-Validating qNMR
Quantitative NMR (qNMR) is a primary ratio method.[1] It does not require a reference standard of the impurity.[1][2] By adding a known mass of an internal standard (e.g., Maleic Acid), we can calculate the absolute mass fraction of BCI-BA regardless of impurity absorption profiles [2].[1]
Experimental Protocols
Protocol A: High-Resolution UPLC-MS (Separation)
Use this to identify the presence of impurities.[1]
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
Gradient:
-
Detection: PDA (210-400 nm) extracted at 254 nm; MS (ESI-) scan 100-600 m/z.
-
Critical Step: Monitor the Isotope Pattern .[1] A pure BCI-BA peak must show the distinct pattern of 1 Br (50/50 ratio of
Br/ Br) and 1 Cl (75/25 ratio of Cl/ Cl). Any deviation in the M+2 or M+4 abundance indicates co-eluting de-halogenated species.[1]
Protocol B: H-qNMR (Absolute Quantification)
Use this to determine the true potency .[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1]
-
Reasoning: Maleic acid provides a sharp singlet at
6.3 ppm, well-separated from the aromatic protons of BCI-BA ( 7.8–8.2 ppm).[1]
-
-
Solvent: DMSO-
(Ensures full solubility of the lipophilic acid). -
Preparation:
-
Acquisition:
-
Pulse angle: 30° (to ensure full relaxation).[1]
-
Relaxation delay (
): 60 seconds (Critical: Must be to prevent signal saturation). -
Scans: 64.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass.[1]
Visualization: Impurity Fate & Workflow[1]
The following diagram maps the "Halogen Scramble" risks and the decision logic for choosing the correct analytical path.
Figure 1: Analytical workflow comparing the blind spots of single-mode HPLC against the rigorous detection of orthogonal methods.
References
-
Gou, Y., et al. (2020).[1] "Response factor correction in HPLC analysis of halogenated benzoic acids." Journal of Chromatography A, 1625, 461320.[1]
-
Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786.[1]
-
Almac Group. (2023).[1] "qNMR – A Modern Alternative to HPLC for Potency Determination."[1][3] White Paper.[1]
-
Bharti, S. K., & Roy, R. (2012).[1] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26.[1]
Sources
Strategic Guide: Synthetic Routes to Polysubstituted Benzoic Acids
Executive Summary
The synthesis of polysubstituted benzoic acids is a critical checkpoint in the development of pharmacophores (e.g., NSAIDs, kinase inhibitors) and agrochemicals. While classical Electrophilic Aromatic Substitution (EAS) followed by oxidation remains a staple for simple substrates, it fails when facing complex regiochemical requirements or sensitive functional groups.
This guide objectively compares three distinct synthetic paradigms:
-
Classical Benzylic Oxidation: The robust, low-cost baseline for simple alkylarenes.
-
Directed Ortho-Metalation (DoM): The high-precision tool for contiguously substituted systems.
-
Pd-Catalyzed Carboxylation: The modern, chemoselective approach utilizing CO₂ and aryl halides.
Part 1: Strategic Decision Framework
Before selecting a route, the synthetic chemist must analyze the substrate's "survival" probability against the reaction conditions. Use the following logic flow to determine the optimal path.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate complexity and functional group tolerance.
Part 2: Technical Deep Dive & Comparative Analysis
Route A: Classical Benzylic Oxidation
The "Brute Force" Approach
This method relies on the radical oxidation of alkyl side chains (usually methyl or ethyl) on an aromatic ring. It is the industrial standard for commodity chemicals like Terephthalic acid but lacks finesse for drug discovery.
-
Mechanism: Hydrogen atom abstraction at the benzylic position followed by radical recombination with oxygen species (MnO₄⁻ or Cr₂O₇²⁻).
-
Critical Limitation: Requires at least one benzylic hydrogen.[1] tert-Butyl groups are inert.
-
Causality: The harsh oxidative environment (pH < 1 or > 14, reflux) indiscriminately attacks other oxidizable groups (aldehydes, alkenes, primary alcohols), limiting its utility to "robust" scaffolds.
Route B: Directed Ortho-Metalation (DoM)
The "Precision" Approach
Pioneered by Snieckus and Mortier, DoM leverages the coordination between a strong base (alkyllithium) and a heteroatom-containing substituent (Directing Metalation Group or DMG) to deprotonate the ring exclusively at the ortho position [1, 2].
-
Mechanism: Complex Induced Proximity Effect (CIPE). The Li coordinates to the DMG (e.g., -OMe, -CONEt₂), bringing the base into proximity with the ortho proton.
-
Key Advantage: It overrules thermodynamic acidity. Even if a meta proton is more acidic, the kinetic control of the DMG forces ortho substitution.
-
Causality: The use of TMEDA (tetramethylethylenediamine) breaks up alkyllithium aggregates, increasing the basicity of the reagent to ensure deprotonation at -78°C [1].
Route C: Pd-Catalyzed Carboxylation
The "Modern" Approach
This route avoids the stoichiometric waste of Route A and the cryogenic/moisture sensitivity of Route B. It utilizes Aryl Halides (Ar-X) and CO₂ gas under Palladium catalysis [3, 4].
-
Mechanism: Oxidative addition of Pd(0) to Ar-X, followed by nucleophilic displacement or insertion of CO₂.
-
Key Advantage: Chemoselectivity. Esters, ketones, and nitriles remain untouched.
-
Causality: The use of bulky phosphine ligands facilitates the difficult reductive elimination step to form the C-C bond between the aryl group and CO₂.
Part 3: Comparative Performance Matrix
The following data is synthesized from representative literature benchmarks (e.g., Mortier [1], Martin [3]) to illustrate trade-offs.
| Feature | Route A: Oxidation | Route B: DoM + CO₂ | Route C: Pd-Catalysis |
| Starting Material | Alkylarene (e.g., Toluene) | Arene with DMG (e.g., Anisole) | Aryl Halide (Ar-Br/I) |
| Regiocontrol | Poor (Thermodynamic) | Excellent (Kinetic) | Excellent (Pre-functionalized) |
| FG Tolerance | Low (Oxidizes everything) | Medium (Base sensitive) | High (Broad scope) |
| Reaction Temp | > 100°C (Reflux) | -78°C (Cryogenic) | 60°C - 100°C |
| Atom Economy | Poor (Loss of alkyl carbons) | Good | Excellent (Direct insertion) |
| Green Metric (E-factor) | High (>50 kg waste/kg product) | Medium | Low (<10 kg waste/kg product) |
| Scalability | High (Industrial) | Low (Safety concerns with R-Li) | Medium (Cost of Pd) |
Part 4: Experimental Protocols (SOPs)
Protocol 1: Directed Ortho-Metalation (Route B)
Target: 2-Methoxybenzoic acid from Anisole
Safety: s-BuLi is pyrophoric. All glassware must be flame-dried and purged with Argon.
-
Setup: Charge a 3-neck flask with anhydrous THF (10 mL/mmol substrate) and TMEDA (1.1 equiv). Cool to -78°C (dry ice/acetone bath).
-
Metalation: Add s-BuLi (1.1 equiv) dropwise via syringe pump. Critical: Maintain temp < -70°C to prevent benzylic attack or aggregate formation.
-
Substrate Addition: Add Anisole (1.0 equiv) slowly. Stir for 1 hour at -78°C. The solution often turns bright yellow/orange, indicating the formation of the lithiated species.
-
Electrophile Quench: Bubble anhydrous CO₂ gas (dried through a CaCl₂ tube) into the solution for 30 mins. The mixture will become colorless.
-
Workup: Allow to warm to RT. Quench with 1M HCl until pH < 2. Extract with EtOAc.
-
Validation: 1H NMR should show a doublet at the ortho position shifted downfield due to the anisotropic effect of the carboxylic acid.
Protocol 2: Pd-Catalyzed Carboxylation (Route C)
Target: 4-Acetylbenzoic acid from 4-Bromoacetophenone
Note: This protocol avoids toxic CO gas, using CO₂ (1 atm) [3].
-
Catalyst Prep: In a glovebox or under N₂ flow, combine Pd(OAc)₂ (2 mol%) and XPhos or bulky phosphine ligand (4 mol%) in DMSO.
-
Reagent Mixing: Add 4-Bromoacetophenone (1.0 equiv) and Cs₂CO₃ (1.5 equiv).
-
Reaction: Purge the vessel with CO₂ (balloon pressure is sufficient). Heat to 80°C for 12 hours.
-
Mechanism Check: The Cs₂CO₃ acts as a base to neutralize the HBr formed (if using a reductive cycle) or to activate the carboxylate.
-
Workup: Acidify with 1M HCl to protonate the cesium benzoate salt. Filter the precipitate.
-
Data Support: Yields typically range 80-90%. Unlike Route A, the acetyl group remains intact (no oxidation to di-acid).
Part 5: Mechanistic Visualization
Understanding the intermediate species is vital for troubleshooting.
Figure 2: Mechanistic comparison. Route B relies on pre-coordination (CIPE) for regioselectivity, while Route C relies on the oxidative addition of a pre-existing halide.
References
-
Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006).[2][3] Directed Ortho-Metalation of Unprotected Benzoic Acids.[2][3] Organic Letters, 8(4), 765-768. Link
-
Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995).[4] Directed lithiation of unprotected benzoic acids.[2][3][4][5] Journal of the Chemical Society, Perkin Transactions 1, 1265-1271.[4] Link
-
Correa, A., & Martin, R. (2009). Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide.[6][7] Journal of the American Chemical Society, 131(44), 15974–15975.[8] Link
-
Cacchi, S., & Fabrizi, G. (2019). Palladium-catalyzed carboxylation of aryl halides. Chemical Reviews. (Representative of the field). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-Bromo-5-chloro-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Understanding the potential hazards of 3-Bromo-5-chloro-4-iodobenzoic acid is the foundation of safe handling. Based on the toxicological data of similar halogenated benzoic acids, this compound should be treated as hazardous.[1][2]
Primary Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3][5]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 3-Bromo-5-chloro-4-iodobenzoic acid. The following table outlines the minimum required PPE.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient. |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat. | Prevents direct skin contact, which can lead to irritation. Ensure gloves are of an appropriate thickness and are changed regularly. |
| Respiratory | A NIOSH-approved N95 dust mask or higher. | Minimizes the inhalation of dust particles, which can cause respiratory tract irritation. |
Causality in PPE Selection: The multi-halogenated aromatic structure of this compound suggests that it may be readily absorbed through the skin and is likely to be an irritant. The carboxylic acid functional group can also contribute to its corrosive and irritant properties. Therefore, a comprehensive PPE strategy that shields all potential routes of exposure is paramount.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures minimal exposure and prevents contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]
Weighing and Transferring
This workflow is designed to minimize the generation of airborne dust.
Sources
- 1. 3-Bromo-5-iodobenzoic acid | C7H4BrIO2 | CID 5182520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ehs.com [ehs.com]
- 7. 3-BROMO-5-CHLORO-4-IODOBENZOTRIFLUORIDE - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
